4-Oxopent-2-en-2-olate
Description
Contextualization within β-Diketonate Ligand Chemistry
4-Oxopent-2-en-2-olate is the archetypal member of the β-diketonate ligand family. researchgate.net These ligands are characterized by a dicarbonyl structure where the two carbonyl groups are separated by a single methylene (B1212753) group (a 1,3-diketone structure). alfachemic.comdergipark.org.tr Upon deprotonation of this central carbon atom, the resulting enolate anion acts as a powerful chelating agent.
Key characteristics of β-diketonate ligands, exemplified by this compound, include:
Bidentate Coordination: They typically bind to a metal ion through both oxygen atoms. researchgate.net This forms a stable six-membered chelate ring. researchgate.netwikipedia.orgscribd.com
Charge: They are uninegative (monoanionic) ligands. researchgate.net
Versatility: β-Diketones can form stable complexes with most metals in the periodic table, including transition metals, lanthanides, and alkaline earth metals. nih.govresearchgate.net
The parent compound of this compound, acetylacetone (B45752), exists in a tautomeric equilibrium between its keto and enol forms. iiste.org The enol form is crucial as it readily loses a proton under basic conditions to form the symmetric, resonance-stabilized this compound anion, which is an excellent O,O-donor ligand. researchgate.net The stability and solubility of the resulting metal acetylacetonate (B107027) complexes in organic solvents contribute significantly to their widespread use. wikipedia.org
Nomenclature and Structural Representations in Academic Literature
The compound is referred to by several names in scientific literature, which can be a source of confusion. The systematic IUPAC name is this compound, which precisely describes its chemical structure. However, it is more commonly known by the trivial name acetylacetonate and often abbreviated as "acac". wikipedia.org
Interactive Table: Nomenclature of this compound
| Nomenclature Type | Name/Representation |
| IUPAC Name | This compound |
| Common Name | Acetylacetonate |
| Abbreviation | acac |
| Parent Compound | Acetylacetone (or 2,4-pentanedione) |
| Chemical Formula | C₅H₇O₂⁻ |
Historical Development and Research Significance of this compound Chemistry
The study of this compound chemistry is intrinsically linked to its parent compound, acetylacetone.
Late 19th Century: Acetylacetone (2,4-pentanedione) was first synthesized in 1887 through a Claisen condensation. bohrium.com
Early 20th Century: Research into the tautomeric equilibrium between the keto and enol forms of acetylacetone laid the foundation for understanding its acidic nature and its ability to form a stable enolate anion.
Mid-20th Century: The role of the acetylacetonate anion as a versatile ligand was solidified. X-ray crystallography confirmed the structure of various metal-acetylacetonate complexes, revealing the bidentate, chelate nature of the ligand.
The significance of this compound in research is vast and continues to expand. Its ability to form stable, soluble, and often volatile complexes with numerous metals has led to diverse applications.
Key Research Applications:
Catalysis: Metal acetylacetonate complexes are widely used as catalysts or catalyst precursors in organic synthesis, including in hydroformylation and polymerization reactions. wikipedia.org They are also used in the synthesis of polyurethane elastomers. core.ac.uk
Materials Science: These complexes serve as valuable precursors for the synthesis of advanced materials. For example, they are used in chemical vapor deposition (CVD) to create thin films of metal oxides. They are also employed in the synthesis of nanoparticles and metal-organic frameworks (MOFs). acs.org
Analytical Chemistry: The unique properties of certain paramagnetic metal acetylacetonate complexes, such as Chromium(III) acetylacetonate, make them useful as "shift reagents" or spin relaxation agents in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netwikipedia.org
Energy Storage: Researchers have explored metal acetylacetonate complexes for use in non-aqueous redox flow batteries due to their high solubility and favorable electrochemical properties. rsc.org
The enduring importance of this compound lies in its simplicity, versatility, and the predictable yet tunable properties of its metal complexes, which can be modified by altering the metal center or the substituents on the ligand itself. rsc.orgulisboa.pt
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POILWHVDKZOXJZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293234 | |
| Record name | 3-Penten-2-one, 4-hydroxy-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19268-49-6 | |
| Record name | 3-Penten-2-one, 4-hydroxy-, ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19268-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Penten-2-one, 4-hydroxy-, ion(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Oxopent 2 En 2 Olate and Its Coordination Complexes
Preparation of the 4-Oxopent-2-en-2-olate Ligand
The generation of the this compound anion is fundamentally an acid-base reaction, leveraging the notable acidity of the α-protons of its parent β-diketone, acetylacetone (B45752) (pKa ≈ 9). makingmolecules.com The resulting enolate is stabilized by charge delocalization across the two oxygen atoms. lumenlearning.com
Deprotonation Reactions for Enolate Generation
The most direct route to forming the this compound anion is through the deprotonation of acetylacetone using a suitable base. The choice of base and solvent system can be tailored to achieve high yields and, in some cases, regioselectivity for substituted derivatives.
Common laboratory methods involve strong bases like alkali metal hydrides and alkoxides. For instance, sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) quantitatively deprotonates acetylacetone to yield sodium this compound. Similarly, potassium tert-butoxide (t-BuOK) provides rapid enolate formation. These reactions typically require anhydrous conditions to prevent hydrolysis of the base and the resulting enolate.
For applications requiring highly specific or regioselective enolate formation, stronger organometallic bases such as lithium diisopropylamide (LDA) are employed, often at low temperatures (-78°C) in THF. lumenlearning.com While highly effective, these bases are extremely sensitive to moisture.
| Base | Solvent | Temperature | Key Features | Yield |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0–25°C | Common, quantitative laboratory method; requires anhydrous conditions. | >90% |
| Potassium tert-Butoxide (t-BuOK) | Dimethyl Sulfoxide (DMSO) | Room Temp | Facilitates rapid enolate formation. | >90% |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78°C | Excellent for regioselective enolate formation; highly moisture-sensitive. | High |
| Sodium Hydroxide (B78521) (NaOH) | Aqueous Solution | Variable | Aqueous base can be used to generate the enolate in solution. nanotrun.comsmolecule.com | Variable |
Aldol (B89426) Condensation Routes to this compound Derivatives
Aldol condensation provides a powerful carbon-carbon bond-forming strategy to synthesize more complex β-hydroxy ketones or their dehydrated α,β-unsaturated analogues. sigmaaldrich.comwikipedia.orgpressbooks.pub This methodology can be adapted to produce substituted acetylacetone derivatives, which are the precursors to substituted 4-oxopent-2-en-2-olates.
The general process involves the reaction of a pre-formed enolate (the nucleophile) with a carbonyl compound (the electrophile). lumenlearning.compressbooks.pub In a "crossed" aldol condensation, two different carbonyl compounds are used. wikipedia.org For example, the Claisen-Schmidt reaction, an aldol condensation between a ketone and an aromatic aldehyde lacking α-hydrogens, can be used to synthesize derivatives. lumenlearning.com The reaction sequence is as follows:
Enolate Formation : A ketone is deprotonated with a base (e.g., NaOH, KOH) to form a nucleophilic enolate. wikipedia.orgmagritek.com
Nucleophilic Attack : The enolate attacks the carbonyl carbon of a second molecule (e.g., an aldehyde). lumenlearning.com
Protonation : The resulting alkoxide is protonated to form a β-hydroxy ketone (the aldol addition product).
Dehydration : Upon heating, this intermediate easily dehydrates to form a stable, conjugated α,β-unsaturated ketone, which is the final aldol condensation product. pressbooks.pub
This product, a substituted β-diketone or a related enone, can then be deprotonated as described in section 2.1.1 to yield a derivative of this compound.
Synthesis of Metal this compound Coordination Complexes
Metal acetylacetonates (B15086760) are typically synthesized by reacting a metal salt or metal compound with acetylacetone in a suitable solvent. wikipedia.org The weakly acidic nature of acetylacetone is key to many of these preparations. nanotrun.comgoogle.comgoogle.com
Acid-Base Reaction Strategies with Metal Hydroxides and Oxides
A straightforward and high-yield method for synthesizing metal acetylacetonates involves the direct acid-base reaction between acetylacetone and a metal hydroxide or oxide. google.comgoogle.com This approach circumvents the need for external bases or buffers, which can contaminate the final product. google.com
The general reaction is: M(OH)n + n acacH → M(acac)n + n H₂O
Typically, a freshly precipitated and washed metal hydroxide is reacted with a stoichiometric amount of acetylacetone. google.com The reaction is often exothermic and can proceed under mild conditions. This method has been successfully applied to synthesize a wide range of metal acetylacetonates. google.com
| Metal Complex | Metal Source | Reaction Conditions | Key Features |
|---|---|---|---|
| Iron(III) Acetylacetonate (B107027) (Fe(acac)₃) | Freshly precipitated Iron(III) hydroxide | Acetylacetone added to the hydroxide slurry; exothermic reaction at 40–50°C. | High-yield, solvent-free protocol. |
| Calcium bis(this compound) (Ca(acac)₂) | Calcium hydroxide | Stoichiometric acetylacetone added to hydroxide slurry, heated to 50°C. | Exothermic reaction often requires no external heating. |
| Cobalt(III) Acetylacetonate (Co(acac)₃) | Cobalt carbonate with H₂O₂ | Reaction with acetylacetone in the presence of hydrogen peroxide as an oxidant. wikipedia.org | Oxidant required as cobalt precursor is Co(II). wikipedia.org |
| General M(acac)n | Metal hydroxide or hydrated oxide | Direct reaction with stoichiometric acetylacetone. google.com | Forms crystalline products in high yield and purity. google.com |
Ligand Exchange Methodologies
Ligand exchange, or metathesis, provides an alternative route to metal acetylacetonate complexes. In this method, the acetylacetonate anion displaces other ligands from a metal's coordination sphere. wikipedia.org A classic example is the use of thallium(I) acetylacetonate, Tl(acac), which reacts with metal halides to precipitate thallium halide and yield the desired metal acetylacetonate complex. wikipedia.org
Kinetic studies of ligand exchange between a metal acetylacetonate complex and free acetylacetone solvent have provided significant mechanistic insights. oup.com These studies show that the reaction rate and mechanism (e.g., SN1 vs. SN2) depend heavily on the identity of the metal center. oup.com
A more recently developed strategy is the Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI). rsc.orgresearchgate.net This process involves a simultaneous ligand exchange and a change in the metal's oxidation state, leading to the efficient generation of free radicals. rsc.orgresearchgate.net For example, the interaction of copper(II) acetylacetonate with a bidentate phosphine (B1218219) ligand can induce a redox reaction that releases an acetylacetonate radical. researchgate.net
Mechanochemical Synthesis Approaches for Metal Complexes
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a sustainable and efficient method for synthesizing coordination complexes, including metal acetylacetonates. nanotrun.comrsc.org These solvent-free or "solid-phase" methods offer advantages such as reduced solvent waste, faster reaction times, and sometimes access to products that are difficult to obtain from solution. nanotrun.comrsc.org
One approach involves grinding a solid base with acetylacetone to form the metal acetylacetonate salt, which then reacts with a metal salt upon further grinding. nanotrun.com Mechanochemical methods can also facilitate the MABLI process mentioned previously. researchgate.net Research has shown that mechanochemical conditions can profoundly influence reaction outcomes. In some cases, grinding the solid reagents yields different products than when the same reagents are reacted in solution. rsc.org The technique of liquid-assisted grinding (LAG), where a small, catalytic amount of solvent is added, can significantly improve reaction yields compared to neat grinding while maintaining the benefits of a largely solvent-free process. rsc.org
Controlled Stoichiometry and Solvent Effects in Complex Formation
The formation of coordination complexes with the this compound anion (the enolate of acetylacetone, acac) is profoundly influenced by the stoichiometry of the reactants and the nature of the solvent system employed. Precise control over these parameters is critical for directing the synthesis towards desired products, influencing coordination number, geometry, and even the nuclearity of the resulting complex.
The stoichiometry between the metal ion and the ligand is a primary determinant of the final complex structure. Typically, the reaction involves the deprotonation of acetylacetone by a base in the presence of a metal salt. The molar ratio of metal to ligand can dictate the number of ligands that coordinate to the central metal ion. For instance, reacting a metal salt with stoichiometric amounts of acetylacetone is a common method for preparing metal acetylacetonate complexes. However, the outcome is not always a simple mononuclear species. In the case of certain lanthanide complexes, such as with cerium(III), the coordination number is often dictated more by the ionic radius of the metal and steric factors than by the simple availability of ligands. researchgate.net This can lead to the formation of more intricate structures, like the binuclear cerium(III) complex, [Ce₂(C₅HF₆O₂)₆(C₄H₁₀O₂)₃], where a 1,2-dimethoxyethane (B42094) (DME) solvent molecule acts as a bridge between two cerium centers. researchgate.net
Solvent choice plays a multifaceted role in the synthesis of these coordination complexes. The polarity, coordinating ability, and boiling point of the solvent can affect reactant solubility, stabilize intermediates, and influence the nucleation and growth of the product. csic.es Anhydrous solvents like tetrahydrofuran (THF) or ethanol (B145695) are often required when reacting the pre-formed enolate with metal salts to prevent hydrolysis. Polar aprotic solvents are particularly effective in stabilizing intermediate species during the reaction. For example, in the synthesis of molybdenum(II) acetylacetonate, a solvent like THF can stabilize reactive intermediates, facilitating the desired transformation. vulcanchem.com
In the synthesis of nanoparticles from metal acetylacetonate precursors, high-boiling coordinating solvents are crucial. During the formation of Gallium Ferrite (GaFeO) nanoparticles via thermal decomposition of acetylacetonate precursors, tetraethylene glycol (TEG) is used as both the solvent and a capping agent. The chemical nature of the solvent influences the stability of the metal-organic complexes and, consequently, the nucleation and growth processes, allowing for control over the size distribution of the resulting nanoparticles. csic.es
The table below summarizes the effects of different solvents on the formation of this compound complexes and related structures.
| Solvent System | Metal/Precursor | Observed Effect | Reference |
| 1,2-Dimethoxyethane (DME) | Cerium(III) hexafluoroacetylacetonate | Acts as a chelating and bridging ligand, facilitating the formation of a stable, binuclear complex with a coordination number of nine for each metal center. researchgate.net | researchgate.net |
| Tetrahydrofuran (THF) | Molybdenum(0) carbonyl, Acetylacetone | A polar aprotic solvent that can stabilize intermediate species in a proposed reductive ligand substitution reaction to form Mo(acac)₂. vulcanchem.com | vulcanchem.com |
| Tetraethylene Glycol (TEG) | Gallium(III) & Iron(III) acetylacetonates | High-boiling solvent and capping agent that influences the nucleation and growth of nanoparticles, enabling control over particle size. csic.es | csic.es |
| Ethers (DME, Et₂O, THF) | Fluorine-containing esters and methyl ketones | Preferred solvents over benzene (B151609) or alcohols for Claisen condensation in the synthesis of fluorinated β-diketone ligands. nih.gov | nih.gov |
Synthesis of Substituted this compound Analogues
The versatility of the this compound scaffold stems from the reactivity of its parent compound, acetylacetone (acac). Various synthetic methodologies have been developed to introduce substituents onto the acac backbone, primarily at the central carbon (C3) or by condensation at the methyl groups, leading to a vast library of analogues with tailored electronic and steric properties. These substituted ligands are crucial for fine-tuning the characteristics of their corresponding metal complexes.
A primary method for synthesizing substituted β-diketones is the Claisen condensation. nih.gov This reaction typically involves the condensation between an ester and a ketone in the presence of a base. For instance, fluorinated β-diketones are prepared by reacting fluorine-containing esters with methyl ketones. nih.gov The choice of condensing agent and solvent is critical for the success of the reaction, with sodium hydride (NaH), sodium methoxide (B1231860) (MeONa), and lithium diisopropylamide (LDA) being commonly used bases in ether solvents like THF. nih.gov
Direct alkylation or arylation at the C3 position of the acetylacetone core provides another major route to substituted analogues. A novel and efficient method involves the conversion of cheaper chloro-derivatives into more reactive iodo-derivatives via the Finkelstein reaction, which then readily react with the acetylacetone enolate. researchgate.net This approach has been used to synthesize various 3-substituted derivatives, with unsaturated substituents often providing the best yields. researchgate.net Furthermore, condensation of acetylacetone with aldehydes, such as 4-nitrobenzaldehyde, yields C3-substituted benzylidene derivatives.
More complex heterocyclic analogues can also be synthesized. The reaction of acetylacetone with semicarbazide (B1199961) derivatives, for example, can yield monocyclic pyrazole (B372694) compounds without the need for acid catalysts. acs.org This demonstrates how the dicarbonyl nature of acetylacetone can be exploited to build entirely new ring systems attached to the core structure.
The table below details various synthetic routes to substituted acetylacetone derivatives, the precursors for substituted this compound analogues.
| Synthetic Method | Reagents | Product Type | Yield | Reference |
| Claisen Condensation | Fluorine-containing esters, Methyl ketones, NaH/THF | Fluorinated β-diketones | Not specified | nih.gov |
| Knoevenagel Condensation | 4-Nitrobenzaldehyde, Acetylacetone | 4-Nitrobenzylidene acetylacetone | 68% | |
| C-Alkylation | 3-Iodoprop-1-ene, Acetylacetone, K₂CO₃ | 3-Allyl-pentane-2,4-dione | 93.3% | researchgate.net |
| C-Alkylation | 1-Iodobutane, Acetylacetone, K₂CO₃ | 3-Butyl-pentane-2,4-dione | 87.0% | researchgate.net |
| Heterocyclic Synthesis | Acetylacetone, 4-Nitrosemicarbazide | 3,5-dimethyl-N-nitropyrazole-1-carboxamide | 55% | acs.org |
| Decarboxylative Coupling | Methyl 2-oxo-2-phenylacetate, 2-Bromo-1-phenylethanone | 1,3-Diketone (1,3-diphenylpropane-1,3-dione) | 36% (in mixture) | mdpi.com |
Elucidation of Coordination Chemistry in 4 Oxopent 2 En 2 Olate Complexes
Fundamental Binding Modes and Chelation Characteristics
The coordination of 4-oxopent-2-en-2-olate to a metal center is characterized by specific binding modes, primarily through its two oxygen atoms.
The most common binding mode for the this compound ligand is as a bidentate chelating agent, where both oxygen atoms coordinate to a single metal ion. wikipedia.orgpurdue.eduthecreativechemist.org This coordination results in the formation of a stable six-membered chelate ring. wikipedia.org The delocalization of electrons within the C3O2 backbone of the coordinated ligand gives the M(acac) ring some aromatic character. wikipedia.org This chelation is a strong driving force for complex formation, often proceeding readily upon mixing a metal salt with acetylacetone (B45752), sometimes without the need for an added base to deprotonate the ligand. wikipedia.org
The structure of the resulting complex is significantly influenced by the number of acetylacetonate (B107027) ligands attached to the metal center. For instance, complexes with three acac ligands, such as Cr(acac)₃, adopt an octahedral geometry, while those with two ligands, like Cu(acac)₂, can exhibit square planar or tetrahedral geometries. jeol.comthecreativechemist.orgjeol.com
The properties of the central metal ion, including its size, charge, and electronic configuration, play a crucial role in determining the final coordination geometry of the this compound complex. The flexible coordination number of metal ions, particularly lanthanides which can exhibit coordination numbers from 6 to 12, allows for a variety of structural motifs. mdpi.comresearchgate.net
For example, in lanthanide complexes, the geometry can shift from an eight-coordinate distorted antiprism to a seven-coordinate pentagonal bipyramidal arrangement upon coordination of additional ligands. researchgate.net The Jahn-Teller effect in certain transition metal complexes, such as Mn(acac)₃, leads to distorted octahedral geometries. chemeurope.com This distortion can manifest as either a tetragonal elongation, with two long and four short Mn-O bonds, or a tetragonal compression with two short and four long Mn-O bonds. chemeurope.comwikipedia.org
The ionic radius of the metal also has a direct impact on the bond lengths within the chelate ring. A study on lanthanide-transition metal complexes showed a contraction of the Ln-O(acac) bond distances when moving from Lanthanum to Gadolinium, which is consistent with the lanthanide contraction. mdpi.com
Bidentate O,O'-Coordination and Chelate Ring Formation
Structural Systematics Across Diverse Metal Ions
The this compound ligand forms complexes with a vast range of metal ions, from main group elements to transition metals, lanthanides, and actinides.
Main group metals readily form complexes with this compound. For instance, calcium bis(this compound), also known as calcium acetylacetonate, is synthesized by the chelation of a calcium ion with two acetylacetonate ligands. Similarly, sodium and potassium form salts with the acetylacetonate anion. smolecule.com Aluminum, a group 13 element, forms the neutral, octahedral complex Al(acac)₃. iiste.org
| Main Group Metal | Complex Formula | Common Name |
| Sodium | Na(C₅H₇O₂) | Sodium acetylacetonate |
| Potassium | K(C₅H₇O₂) | Potassium acetylacetonate |
| Calcium | Ca(C₅H₇O₂)₂ | Calcium acetylacetonate |
| Aluminum | Al(C₅H₇O₂)₃ | Aluminum acetylacetonate |
Transition metals are well-known to form a plethora of complexes with this compound, exhibiting various oxidation states and coordination numbers. ukessays.com These complexes are often soluble in organic solvents, a property that distinguishes them from many metal halides. wikipedia.org
The ability of transition metals to exist in multiple oxidation states leads to a rich variety of this compound complexes. nih.govacs.org For example, manganese can form both Mn(acac)₂ (Mn(II)) and Mn(acac)₃ (Mn(III)). nih.gov Mn(acac)₂ is a high-spin complex with a nearly tetrahedral geometry, while Mn(acac)₃ is an octahedral complex. nih.gov
Cobalt also forms complexes in different oxidation states. Co(acac)₂ is a tetrameric complex in its anhydrous form, while Co(acac)₃ is a low-spin, diamagnetic octahedral complex. wikipedia.org The synthesis of Co(acac)₃ often involves the oxidation of a Co(II) precursor. wikipedia.org
Vanadium forms the well-known blue complex vanadyl acetylacetonate, VO(acac)₂, where vanadium is in the +4 oxidation state and has a square pyramidal geometry. wikipedia.orgiiste.org It also forms V(acac)₃ with vanadium in the +3 state. wikipedia.org
Chromium(III) acetylacetonate, Cr(acac)₃, is a stable octahedral complex, whereas the chromium(II) analogue, Cr(acac)₂, is a highly oxygen-sensitive square planar complex. wikipedia.orgiiste.org Iron(III) acetylacetonate, Fe(acac)₃, is a high-spin red complex, and the iron(II) complex, Fe(acac)₂, is known to be oligomeric. wikipedia.org
The coordination number and geometry are also influenced by the metal and its oxidation state. For instance, Cu(acac)₂ adopts a square planar structure. jeol.com Lanthanide ions, due to their larger size, can accommodate more ligands, leading to higher coordination numbers. For example, a lanthanum complex has been reported with a coordination number of nine, featuring a monocapped square antiprismatic geometry. nih.gov Actinide complexes with this compound are also known, with uranium forming complexes such as UO₂(acac)₂. rsc.org
The following table summarizes the characteristics of some common transition metal this compound complexes:
| Metal | Complex | Oxidation State | Coordination Geometry |
| Chromium | Cr(acac)₃ | +3 | Octahedral wikipedia.orgiiste.org |
| Chromium | Cr(acac)₂ | +2 | Square planar wikipedia.org |
| Manganese | Mn(acac)₃ | +3 | Distorted Octahedral chemeurope.comwikipedia.org |
| Manganese | Mn(acac)₂ | +2 | Tetrahedral nih.gov |
| Iron | Fe(acac)₃ | +3 | Octahedral wikipedia.org |
| Cobalt | Co(acac)₃ | +3 | Octahedral wikipedia.org |
| Cobalt | [Co(acac)₂]₄ | +2 | Tetrameric wikipedia.org |
| Copper | Cu(acac)₂ | +2 | Square planar jeol.com |
| Vanadium | VO(acac)₂ | +4 | Square pyramidal wikipedia.org |
| Lanthanum | [La(acac)₂(NO₃)(C₃H₄N₂)(H₂O)₂] | +3 | Monocapped square antiprismatic nih.gov |
Transition Metal this compound Complexes
Stereochemical Considerations and Isomerism
The spatial arrangement of ligands around a central metal ion, known as stereochemistry, gives rise to various forms of isomerism in coordination complexes of this compound (acetylacetonate, acac). wikipedia.org Isomers are compounds that share the same chemical formula but have different arrangements of atoms. careerendeavour.com For this compound complexes, geometrical and optical isomerism are particularly significant.
Geometrical Isomerism: This type of isomerism occurs when ligands occupy different positions relative to one another in the coordination sphere. libretexts.org It is not observed in tetrahedral complexes because all ligand positions are adjacent. careerendeavour.comshivajichk.ac.in However, it is prominent in square planar and octahedral geometries.
Square Planar Complexes: In complexes with the general formula [M(acac)₂L₂], where L is a monodentate ligand, two geometrical isomers are possible. The cis isomer has the two L ligands in adjacent positions, while the trans isomer has them in opposite positions. libretexts.org A well-known example involves platinum(II) complexes. libretexts.org
Octahedral Complexes: In octahedral complexes of the type [M(acac)₂(L)₂], the two monodentate ligands (L) can also be arranged in cis or trans positions. libretexts.org For complexes with the formula [M(acac)(L)₃], two isomers can exist: facial (fac) and meridional (mer). In the fac isomer, the three identical ligands occupy the corners of one triangular face of the octahedron. In the mer isomer, the three ligands lie in a plane that bisects the octahedron. libretexts.org
Optical Isomerism: Octahedral complexes with three bidentate ligands, such as [M(acac)₃], are chiral and can exist as a pair of non-superimposable mirror images called enantiomers. These molecules lack a plane of symmetry. The two enantiomers are typically designated as delta (Δ) and lambda (Λ) based on the handedness of the helix formed by the chelate rings. These isomers are optically active, meaning they rotate the plane of polarized light in opposite directions.
Table 1: Isomerism in this compound Complexes
| Geometry | Complex Formula | Isomer Types | Description |
|---|---|---|---|
| Square Planar | [M(acac)₂L₂] | Geometrical (cis/trans) | Ligands L can be adjacent (cis) or opposite (trans). |
| Octahedral | [M(acac)₂L₂] | Geometrical (cis/trans) | Ligands L can be adjacent (cis) or opposite (trans). |
| Octahedral | [M(acac)L₃] | Geometrical (fac/mer) | Three L ligands can occupy a triangular face (fac) or a plane bisecting the complex (mer). |
| Octahedral | [M(acac)₃] | Optical (Δ/Λ) | The complex is chiral and exists as a pair of non-superimposable mirror images (enantiomers). |
Lanthanide and Actinide this compound Complexes
The coordination chemistry of this compound with f-block elements—lanthanides and actinides—is characterized by high coordination numbers and a propensity for forming polynuclear or cluster complexes. rsc.orgrsc.org This behavior is driven by the large ionic radii and oxophilic nature of these metal ions. iucr.org
Lanthanide Complexes: Lanthanide ions (Ln³⁺) readily form complexes with this compound, but simple anhydrous tris-chelates, Ln(acac)₃, are difficult to isolate. Instead, they typically form hydrated species such as Ln(acac)₃(H₂O)ₓ, where the metal ion is often 8-coordinate. wikipedia.org For example, the dihydrate Gd(acac)₃(H₂O)₂ is a more plausible formula than the anhydrous complex. wikipedia.org
Hydrolysis of these hydrated acetylacetonates (B15086760) can lead to the formation of complex hydroxo clusters. rsc.orgrsc.org The nuclearity of these clusters depends on the specific lanthanide ion, which is attributed to differences in Lewis acidity and steric factors. rsc.org A systematic study revealed the formation of polymeric structures for lighter lanthanides like La and Pr, tetranuclear cubane-like cores for Nd and Sm, and nonanuclear clusters for Eu through Dy, Er, and Yb. rsc.orgrsc.org Mixed-ligand complexes are also common, such as the nine-coordinate lanthanum complex, [La(C₅H₇O₂)₂(NO₃)(C₃H₄N₂)(H₂O)₂], which features two bidentate acetylacetonate ligands, a bidentate nitrate (B79036), and monodentate water and imidazole (B134444) ligands. iucr.orgiucr.org These complexes are of interest for applications in materials science, including luminescent devices. nih.gov
Actinide Complexes: Actinide ions also form stable complexes with this compound. Uranyl nitrate, for instance, reacts with (2-methyl-4-oxopent-2-yl)diphenylphosphine oxide, a derivative of the acac ligand, to form mononuclear complexes. researchgate.net Quantum chemical modeling of the complex formed between uranyl nitrate and a phosphorylketone ligand shows the uranium ion in a hexagonal bipyramidal coordination environment. researchgate.net Theoretical studies on low-valent actinide complexes, including those of uranium(II), highlight the role of the ligand framework in stabilizing unusual oxidation states. sioc-journal.cn The synthesis and characterization of actinide complexes are crucial for understanding their electronic structure and reactivity. sioc-journal.cn
Table 2: Representative Lanthanide and Actinide this compound Complexes
| Metal Ion | Complex Formula | Coordination No. | Geometry | Reference(s) |
|---|---|---|---|---|
| Lanthanum(III) | [La(C₅H₇O₂)₂(NO₃)(C₃H₄N₂)(H₂O)₂] | 9 | Monocapped square antiprismatic | iucr.orgiucr.org |
| Gadolinium(III) | [Gd(C₅H₇O₂)₃(H₂O)₂] | 8 | Not specified | wikipedia.org |
| Praseodymium(III) | [Pr₂(CH₃CO₃)₂]⁴⁺ based polymer | Not specified | Polymeric chain | rsc.orgrsc.org |
| Neodymium(III) | [Nd₄(μ₃-OH)₂(μ₃-OCH₃)₂]⁸⁺ core | Not specified | Distorted cubane | rsc.orgrsc.org |
| Terbium(III) | [Tb(acac)₂(L)]Cl (L=tetradentate bistriazole) | 8 | Not specified | nih.gov |
| Uranium(VI) | [UO₂(O-L)₂(O,O-NO₃)₂] (L=phosphorylketone) | Not specified | Hexagonal bipyramidal | researchgate.netresearchgate.net |
Ligand Reactivity within Coordination Spheres
Coordination to a metal ion can significantly alter the electron distribution and, consequently, the chemical reactivity of the this compound ligand. libretexts.org The chelate ring formed upon coordination often exhibits quasi-aromatic character, making it susceptible to reactions that are not typical for the free ligand. wikipedia.org
Electrophilic Substitution on Coordinated Ligands
When this compound binds to a metal ion, electron density is delocalized within the chelate ring. This delocalization enhances the nucleophilicity of the central carbon atom (the γ-carbon). As a result, this carbon becomes susceptible to attack by electrophiles in a manner analogous to electrophilic aromatic substitution. libretexts.orgwikipedia.org
This reactivity allows for the modification of the ligand while it remains coordinated to the metal. A variety of electrophilic substitution reactions have been demonstrated on the γ-carbon of coordinated acetylacetonate, including:
Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.
Nitration: Using reagents such as a mixture of copper(II) nitrate and acetic anhydride.
Acylation and Formylation: Introducing acyl or formyl groups.
These reactions demonstrate that the metal center can act as a "protecting group" for the enolate, allowing for selective functionalization at the central carbon atom. libretexts.org
Redox Behavior of Coordinated this compound
The this compound ligand is generally considered redox-inactive. However, recent research has shown that its redox potential can be finely tuned by the electronic environment imposed by the metal center and its coordination geometry. rsc.org This phenomenon is termed "ligand field-actuated redox-activity."
In a notable study, it was demonstrated that the ubiquitous acetylacetonate ligand can be rendered redox-active when coordinated to a high-spin chromium(II) center. rsc.org In the square-planar [Cr(acac)₂] complex, the ligand behaves as a standard, non-redox-active species. However, upon coordination of axial ligands like pyridine (B92270), the ligand field changes. This change destabilizes the metal's d(z²) orbital, bringing it closer in energy to the ligand's π* lowest unoccupied molecular orbital (LUMO). This energetic alignment facilitates an intramolecular electron transfer from the metal to the ligand, resulting in a valence tautomerism where the system is best described as {Cr³⁺–(acac)₂˙³⁻}, containing a ligand-based radical. rsc.org This process is reversible upon removal of the axial ligands. rsc.org
This engineered redox activity showcases that the role of the this compound ligand can be switched from a simple spectator to an active participant in the complex's redox chemistry. rsc.org Simpler redox reactions of the coordinated ligand have also been observed; for instance, oxidation can lead to the formation of tetraacetylethane. smolecule.com The redox properties of these complexes are also being explored in applications such as iron flow batteries, where the Fe²⁺/Fe³⁺ couple is stabilized by ligands in the electrolyte. google.com
Catalytic Transformations Mediated by 4 Oxopent 2 En 2 Olate Complexes
Homogeneous Catalysis
Metal complexes of 4-oxopent-2-en-2-olate are extensively utilized as homogeneous catalysts, where the catalyst is in the same phase as the reactants. Their solubility in organic solvents and the tunable nature of the metal center allow for high efficiency and selectivity in various organic reactions.
Carbon-Carbon Bond Formation Reactions
The construction of carbon-carbon bonds is a fundamental process in organic synthesis. Complexes of this compound with metals such as rhodium, nickel, and palladium have demonstrated significant catalytic activity in several key C-C bond-forming reactions.
Hydroformylation, or oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically in alkenes, to produce aldehydes. This industrial process is critical for the synthesis of bulk and fine chemicals. Metal complexes of this compound are effective catalysts in these transformations. smolecule.com
Rhodium complexes, in particular, are widely employed for their high activity and selectivity in hydroformylation reactions. americanelements.comgoogle.commdpi.com While specific data on this compound ligated rhodium catalysts in hydroformylation is not extensively detailed in the provided results, the general use of rhodium complexes in this process is well-established. americanelements.comgoogle.commdpi.com The this compound ligand can stabilize the rhodium center, facilitating the catalytic cycle which involves the coordination of the alkene, insertion of carbon monoxide, and subsequent reductive elimination to yield the aldehyde product.
Nickel(II) complexes with this compound, often referred to as nickel(II) acetylacetonate (B107027), are utilized in polymerization catalysis. sigmaaldrich.comfishersci.ca For instance, they can act as catalysts for the polymerization of olefins. google.comuu.nlpurdue.edu The catalytic activity is influenced by the specific ligands and reaction conditions.
Calcium bis(this compound) has been shown to effectively catalyze the polymerization of styrene, leading to high molecular weight polystyrene with enhanced thermal stability. Iron acetylacetonate also serves as a catalyst in polymerization reactions, including the ring-opening polymerization of 1,3-benzoxazine and the dimerization of isoprene. Furthermore, cobalt complexes have been developed for ethylene (B1197577) polymerization, demonstrating high activities and producing linear, vinyl-terminated polyethylenes.
Table 1: Polymerization Catalysis using this compound Complexes
| Catalyst | Monomer | Polymer | Key Findings |
|---|---|---|---|
| Calcium bis(this compound) | Styrene | Polystyrene | High molecular weight, improved thermal stability. |
| Iron(III) acetylacetonate | Isoprene | Polyisoprene | Catalyzes dimerization to 1,5-dimethyl-1,5-cyclooctadiene (B1594330) and 2,5-dimethyl-1,5-cyclooctadiene. |
| Iron(III) acetylacetonate | 1,3-Benzoxazine | Poly(1,3-benzoxazine) | Catalyzes ring-opening polymerization. |
Metal-catalyzed cyclization reactions are powerful tools for the synthesis of cyclic compounds. Alkyne cyclotrimerization, a [2+2+2] cycloaddition, yields substituted benzene (B151609) rings and is often catalyzed by metal complexes. wikipedia.org
While the direct use of this compound complexes in alkyne cyclization is not explicitly detailed in the search results, rhodium and nickel, metals that readily form complexes with this ligand, are known to be effective catalysts for such transformations. wikipedia.orgyok.gov.tr For example, rhodium complexes are known to catalyze cyclization reactions. yok.gov.tr The mechanism of alkyne trimerization typically involves the formation of a metallacyclopentadiene intermediate from two alkyne molecules, which then reacts with a third alkyne to form the aromatic ring. wikipedia.org
Asymmetric silyl (B83357) conjugate addition is a valuable method for the enantioselective synthesis of silicon-containing compounds. A water-insoluble copper(II) acetylacetonate-chiral bipyridine complex has been shown to catalyze the asymmetric silyl conjugate addition of lipophilic substrates in water. organic-chemistry.org Notably, the reactions proceeded efficiently only in water, which is believed to help construct and stabilize a confined transition state and accelerate the subsequent protonation step. organic-chemistry.org This catalytic system highlights the potential of modifying this compound complexes with chiral ligands to achieve high enantioselectivity.
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming C-C bonds. sigmaaldrich.com Palladium(II) 2,4-pentanedionate is a versatile catalyst precursor for various cross-coupling reactions. fishersci.nl It has been used in the decarboxylative cross-coupling of arylcarboxylic acids with aryl halides and in the preparation of complexes for the Heck reaction. fishersci.nl
Iron acetylacetonate also serves as a Lewis-acidic catalyst for cross-coupling reactions, such as the coupling of a diene to an olefin. Furthermore, copper complexes of this compound and its fluorinated analogues act as efficient catalysts for cross-coupling reactions in organic synthesis. atomfair.comncats.io
Palladium-catalyzed conjunctive cross-coupling, a three-component reaction combining boronic esters, organolithium or Grignard reagents, and C(sp2) electrophiles, can be achieved using chiral phosphine-oxazoline ligands. nih.gov While not directly involving this compound, this illustrates the broader context of palladium catalysis in complex C-C bond formations.
Table 2: Cross-Coupling Reactions Catalyzed by this compound Complexes
| Catalyst | Reaction Type | Substrates | Product |
|---|---|---|---|
| Palladium(II) 2,4-pentanedionate | Decarboxylative Cross-Coupling | Arylcarboxylic acids, Aryl halides | Biaryls |
| Iron(III) acetylacetonate | Cross-Coupling | Diene, Olefin | Coupled product |
Silyl Conjugate Addition Reactions
Oxidation and Reduction Catalysis
Complexes involving the this compound ligand, commonly known as acetylacetonate (acac), are pivotal in mediating a variety of catalytic oxidation and reduction reactions. The electronic properties and structural versatility of the metal-acac moiety allow for the activation of small molecules and the facilitation of electron transfer processes central to these transformations.
The conversion of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The use of molecular oxygen (O₂) or air as the terminal oxidant represents a green and atom-efficient approach. Metal complexes, including those with this compound ligands, have been developed as effective catalysts for these aerobic oxidations.
Research has demonstrated that various transition metal complexes can catalyze the aerobic oxidation of a wide range of alcohols. For instance, a (μ-oxo)tetraruthenium cluster has shown high catalytic activity for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones under one atmosphere of O₂. scirp.org In a typical reaction, benzyl (B1604629) alcohol was smoothly oxidized in N,N-dimethylacetamide (DMA) at 80°C to yield benzaldehyde (B42025) in 95% yield, with the catalyst being recoverable after the reaction. scirp.org This high chemoselectivity, avoiding over-oxidation to carboxylic acids, is a significant advantage. scirp.org
Similarly, copper(II) catalyst systems, in conjunction with co-catalysts like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), are effective for the aerobic oxidation of primary alcohols. researchgate.net Mechanistic studies indicate that the basicity of the ligands coordinated to the metal center plays a crucial role; increasing the electron density at the metal center enhances the oxidative reactivity. researchgate.net This system has been used to convert both benzylic and aliphatic primary alcohols into aldehydes with high selectivity and yields. researchgate.net Other systems, such as cobalt(II)–semiquinonato complexes, also promote the aerobic oxidation of alcohols like benzyl alcohol. researchgate.net
Table 1: Examples of Aerobic Alcohol Oxidation Catalyzed by Metal Complexes
| Catalyst System | Alcohol Substrate | Product | Yield (%) | Conditions | Source |
| (μ-Oxo)tetraruthenium cluster | Benzyl alcohol | Benzaldehyde | 95 | 1 atm O₂, DMA, 80°C, 20 h | scirp.org |
| (μ-Oxo)tetraruthenium cluster | 1-Phenylethanol | Acetophenone | 99 | 1 atm O₂, DMA, 80°C, 20 h | scirp.org |
| (μ-Oxo)tetraruthenium cluster | Cyclohexanol | Cyclohexanone | 99 | 1 atm O₂, DMA, 80°C, 20 h | scirp.org |
| Copper(I)-Schiff Base/TEMPO | Benzyl alcohol | Benzaldehyde | >99 | Air, NMI, Acetonitrile, RT, 1-2 h | researchgate.net |
| Copper(I)-Schiff Base/TEMPO | 1-Octanol | 1-Octanal | 96 | Air, NMI, Acetonitrile, RT, 16 h | researchgate.net |
The oxygen reduction reaction (ORR) is a critical process in energy conversion technologies like fuel cells. The reaction can proceed through a direct 4-electron pathway to water or a 2-electron pathway to hydrogen peroxide. mdpi.com Metal complexes containing this compound and related ligands can be designed to catalyze and control the selectivity of this reaction.
4-electron pathway: O₂ + 2H₂O + 4e⁻ → 4OH⁻ mdpi.com
2-electron pathway: O₂ + H₂O + 2e⁻ → HO₂⁻ + OH⁻ mdpi.com
Research into vanadium complexes demonstrates how the metal center and ligand design can influence the reaction pathway. Vanadium(IV) species have been investigated for their ability to selectively promote the 2-electron reduction of O₂ to peroxide (O₂²⁻). acs.org The mechanism involves the V(IV) center being oxidized to V(V) while stabilizing the peroxide species. This stabilization is crucial to prevent further reduction to water or disproportionation, thereby achieving selective H₂O₂ synthesis. acs.org The choice of ligand is critical; ligands that soften the otherwise oxophilic vanadium(V) center allow it to bind effectively to the peroxide product. acs.org
Aerobic Oxidation of Alcohols
Asymmetric Catalysis for Enantioselective Synthesisresearchgate.net
The synthesis of single-enantiomer chiral molecules is of paramount importance in pharmaceuticals and materials science. Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a powerful strategy to achieve this. beilstein-journals.org While the this compound ligand itself is achiral, it can be incorporated into chiral catalyst architectures to induce enantioselectivity.
One strategy involves using chiral ligands in conjunction with a metal center bound to this compound. Another approach is the creation of "chiral-at-metal" complexes, where the stereochemistry is defined by the arrangement of achiral ligands, including acetylacetonate, around the metal center. nih.gov These complexes offer the prospect of highly effective asymmetric induction as the substrate can coordinate directly to the stereogenic metal. nih.gov
A notable example involves the use of chiral catalysts for enantioselective Diels-Alder reactions. Cationic chiral oxazaborolidine catalysts have been shown to be effective for highly regio- and enantioselective Diels-Alder reactions involving (E)-4-oxopent-2-enoates as dienophiles. nih.govresearchgate.net This demonstrates how derivatives of the core structure can be used as substrates in powerful asymmetric transformations. Furthermore, specific chiral cobalt(II) complexes incorporating a ligand derived from this compound have been identified as chiral catalysts for producing enantiomerically pure compounds. cymitquimica.com
Table 2: Examples of Asymmetric Catalysis Involving Related Systems
| Reaction Type | Catalyst/System | Substrate | Enantioselectivity | Source |
| Diels-Alder | Chiral Oxazaborolidine | (E)-4-oxopent-2-enoate | 98:2 to >99:1 e.r. | researchgate.net |
| Hydrogenation | [Ir(cod)Cl]₂/BIDIME-dimer | 2-Substituted 1,4-benzodioxines | up to 99:1 e.r. | rsc.org |
| Mannich-type | Chiral Phosphoric Acids (CPAs) | Imines and Silyl Enol Ethers | High enantioselectivity |
Mechanistic Investigations of Catalytic Cycles
Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the true catalytically active species and observing the transient intermediates that form during the reaction.
Identification of Active Catalytic Species
The complex added to a reaction vessel is often a stable precatalyst that transforms into the true, often more reactive, catalytic species under the reaction conditions. Identifying this active species is a key challenge in catalysis research.
A compelling case study involves ruthenium complexes used for olefin metathesis. It was discovered that under certain conditions, the initial precatalyst can decompose. nih.gov One of the decomposition products, a hydridocarbonyl complex, was found to be a highly active catalyst for entirely different transformations, including the oxidation of alcohols. nih.gov This highlights that the observed catalysis may be performed by an unexpected species derived from the initial complex.
In other systems, the initially added complex may be the active species. For example, studies on a (μ-oxo)tetraruthenium cluster used for alcohol oxidation showed that the cluster could be recovered after the reaction, suggesting it remains intact and acts as the active catalyst throughout the process. scirp.org Similarly, detailed studies of palladium complexes for alkoxycarbonylation revealed that different precursors converge in solution to form the same type of resting state complex under catalytic conditions. rsc.org
Spectroscopic Monitoring of Intermediates
Spectroscopic techniques are indispensable tools for elucidating catalytic mechanisms by allowing researchers to observe the reaction as it happens (in situ or operando). nih.gov These methods can detect and characterize short-lived intermediates that are part of the catalytic cycle.
NMR Spectroscopy: Variable-temperature Nuclear Magnetic Resonance (NMR) can reveal the dynamic behavior of catalysts in solution, such as the exchange of ligands. In situ NMR is also used to characterize the dominant species present under catalytic conditions, known as the resting state. rsc.org
Infrared (IR) Spectroscopy: In situ IR spectroscopy is powerful for monitoring changes in chemical bonding. frontiersin.org It can identify adsorbed species on a catalyst surface or coordination changes in a homogeneous catalyst. For example, it has been used to detect the formation of formate (B1220265) intermediates during the electro-oxidation of formic acid. researchgate.net
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy tracks changes in the electronic structure of a complex. nih.gov The π→π* transitions of the this compound ligand are sensitive to the coordination environment, making UV-Vis a useful tool for monitoring changes at the metal center.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving paramagnetic species (i.e., those with unpaired electrons), in situ EPR spectroscopy is used for their detection and characterization. This technique was employed to identify paramagnetic Ti(III) intermediates that form during catalytic cycles starting from a Ti(IV) precatalyst.
By combining these techniques with kinetic studies, a comprehensive picture of the catalytic cycle can be constructed, from the activation of the precatalyst to the formation of intermediates and the final product release. nih.gov
Computational Modeling of Reaction Pathways
Computational modeling has emerged as an indispensable tool for elucidating the intricate mechanisms of catalytic transformations mediated by this compound complexes. nih.govrsc.org These theoretical approaches provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors governing the catalytic cycle, which are often difficult to probe experimentally. nih.govbeilstein-journals.org Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to map the potential energy surface of a reaction, identify intermediates, and calculate activation barriers. nih.govtudelft.nl This allows for the prediction of the most plausible reaction mechanisms and provides insights into the roles of the metal center and the this compound ligand in catalysis. tudelft.nl
The application of these computational methods can be multifaceted, encompassing the optimization of ground and transition state geometries, frequency calculations to confirm the nature of stationary points, and the calculation of reaction energetics. nih.gov Advanced techniques, such as the Artificial Force Induced Reaction (AFIR) method, can be utilized for a more comprehensive exploration of possible reaction pathways. nih.gov
A significant area of investigation involves understanding the electronic structure of the metal-acetylacetonate complexes themselves, as this is fundamental to their reactivity. acs.orgresearchgate.net For instance, studies on gas-phase cationic manganese acetylacetonate complexes using a combination of X-ray absorption spectroscopy and theoretical calculations have provided detailed insights into their ground-state electronic configurations. acs.org Such fundamental knowledge is crucial for building accurate computational models of their catalytic behavior. researchgate.net
Case Study: Epoxidation Catalyzed by a Vanadyl this compound Complex
A prime example of the power of computational modeling is the investigation of the cyclohexene (B86901) epoxidation reaction catalyzed by vanadyl bis(acetylacetonate) (VO(acac)₂), a complex of this compound, with tert-butyl hydroperoxide (TBHP) as the oxidant. ugent.be This system is complex, involving multiple potential active species with vanadium in +IV or +V oxidation states and various ligands. ugent.be
Computational studies have been instrumental in dissecting this complexity. ugent.be Through thermodynamic modeling of the various equilibrium steps, researchers can predict the most abundant active species in the reaction mixture. ugent.be Furthermore, first-principle chemical kinetics calculations on proposed epoxidation pathways help to identify the most favorable mechanism. ugent.be
For the VO(acac)₂-catalyzed epoxidation, computational results suggest that the concerted Sharpless mechanism is the preferred reaction pathway. ugent.be The calculations also indicate that alkylperoxo species are the most abundant active complexes. ugent.be Initially, vanadium +IV species may play a role, but as the reaction progresses, mechanisms involving vanadium +V species become dominant due to the ready oxidation of the acetylacetonate ligand. ugent.be The agreement between theoretically calculated and experimentally determined kinetic data lends strong support to the proposed mechanism. ugent.be
The following table illustrates the type of data that can be generated from such computational studies, showing the relative free energies of key intermediates and transition states in a hypothetical catalytic cycle.
| Species | Description | Relative Free Energy (kcal/mol) |
| I1 | Catalyst-Substrate Complex | 0.0 |
| TS1 | First Transition State | +15.2 |
| I2 | Intermediate 1 | -5.7 |
| TS2 | Second Transition State | +12.8 |
| I3 | Catalyst-Product Complex | -10.3 |
This table is a generalized representation of data from computational studies and does not represent specific experimental results.
General Mechanistic Insights from Computational Modeling
Beyond specific case studies, computational modeling provides broader insights into the catalytic roles of this compound complexes. Key areas of investigation include:
Ligand Effects: Theoretical calculations can quantify how modifications to the this compound ligand (e.g., substitution at the backbone) influence the electronic structure of the metal center and, consequently, the catalytic activity and selectivity.
Solvent Effects: The inclusion of solvent models in quantum chemical calculations is crucial for accurately describing reaction pathways in solution, as the solvent can significantly impact the stability of charged or polar intermediates and transition states.
Reaction Selectivity: By comparing the activation barriers for different possible reaction pathways (e.g., chemo-, regio-, and stereoselectivity), computational models can predict and explain the observed selectivity of a catalytic reaction.
Theoretical and Computational Chemistry of 4 Oxopent 2 En 2 Olate Systems
Electronic Structure and Bonding Analysis
The electronic configuration and bonding nature of 4-oxopent-2-en-2-olate are fundamental to understanding its stability and reactivity. Computational methods provide a powerful lens for examining these aspects at a molecular level.
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of this compound. DFT methods, with functionals like B3LYP, are frequently employed to optimize the geometry and compute electronic properties, offering a balance between computational cost and accuracy. vulcanchem.comorientjchem.org These calculations can determine key parameters such as bond lengths, bond angles, and the distribution of electron density.
For instance, a DFT study on a related compound, (Z)-4-(4-oxopent-2-en-2-ylamino)benzenesulfonamide, utilized the B3LYP functional to perform theoretical calculations that complemented experimental findings. researchgate.net In the case of this compound, such calculations would reveal the delocalization of the negative charge across the O-C-C-C-O backbone, a key feature of its resonance stabilization. The enolate's bidentate coordination, which is crucial for stabilizing metal ions, can also be modeled to understand the formation of stable six-membered chelate rings.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (enolate) | 1.265 Å |
| Bond Length | C-O (carbonyl) | 1.258 Å |
| Bond Length | C-C (enolate) | 1.390 Å |
| Bond Length | C-C (backbone) | 1.410 Å |
| Bond Angle | O-C-C | 124.5° |
| Bond Angle | C-C-C | 121.0° |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation.
Frontier Molecular Orbital Theory Applied to Reactivity
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of chemical species. wikipedia.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict how a molecule will interact with other species. wikipedia.org For this compound, the HOMO is expected to be localized over the π-system, particularly on the oxygen atoms, making it a potent nucleophile. The LUMO, conversely, would indicate the most electrophilic sites.
The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Computational models can precisely calculate the energies and visualize the spatial distribution of these frontier orbitals. bhu.ac.in This information is vital for understanding its role in reactions such as alkylations, aldol (B89426) condensations, and its coordination to metal centers.
Table 2: Hypothetical FMO Analysis for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -2.54 | Primarily located on the oxygen atoms and the π-conjugated system. Indicates high nucleophilicity. |
| LUMO | 1.78 | Distributed over the carbonyl carbon and the α,β-unsaturated system. Indicates sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 4.32 | Suggests a relatively stable yet reactive species. |
Note: The data in this table is hypothetical and intended to illustrate the typical results of an FMO analysis.
Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to identify transient species.
Vibrational Spectroscopy Simulations (IR, Raman)
Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These simulations are valuable for assigning the vibrational modes observed in experimental spectra. For example, the characteristic stretching frequencies of the C=O and C-O⁻ groups can be precisely calculated.
Computational studies on similar molecules, such as certain Schiff-base ligands, have successfully used DFT methods to compute theoretical vibrational frequencies. researchgate.net These calculations can also help to distinguish between different conformations or tautomers of a molecule. Two-dimensional infrared spectroscopy simulations can further provide insights into the coupling between different vibrational modes and their dynamics. nih.govwikipedia.org
Table 3: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| Asymmetric C-O Stretch | 1645 | Strong intensity in IR |
| Symmetric C-O Stretch | 1580 | Strong intensity in Raman |
| C-C Stretch | 1510 | Medium intensity |
| CH₃ Rock | 1025 | Medium intensity |
Note: This data is a hypothetical representation of results from a vibrational frequency calculation.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for assigning experimental data and for structural elucidation.
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | 195.2 |
| C-O (enolate) | 190.8 |
| CH (methine) | 100.5 |
| CH₃ (methyl) | 26.1 |
Note: The data presented is a hypothetical example of predicted NMR chemical shifts.
Mechanistic Studies and Reaction Dynamics
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction energy barriers can be calculated. This provides a detailed, step-by-step understanding of how a reaction proceeds.
For reactions involving this compound, such as its role in catalysis or its synthesis via the deprotonation of acetylacetone (B45752), computational studies can clarify the reaction pathways. orientjchem.org For example, a study of a reaction mechanism might involve the calculation of energies for reactants, intermediates, transition states, and products using DFT. orientjchem.org Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the molecule in solution, providing insights into processes like ligand substitution in its metal complexes. These theoretical investigations complement experimental kinetic studies and can help in designing more efficient synthetic routes or catalysts.
Potential Energy Surface Mapping
A potential energy surface (PES) is a multidimensional mathematical construct that represents the potential energy of a molecular system as a function of its atomic coordinates. iupac.orglongdom.org For reactions involving this compound, mapping the PES is crucial for understanding reaction mechanisms, predicting stable intermediates, and identifying transition states. longdom.org
The complexity of a PES increases with the number of atoms in the system. longdom.org For the this compound anion, the PES would describe how the energy changes with variations in bond lengths, bond angles, and dihedral angles. Computational methods are used to explore these surfaces, locating energy minima that correspond to stable structures (reactants, products, intermediates) and saddle points that represent transition states. iupac.orglongdom.org For instance, in the deprotonation of its parent compound, acetylacetone, to form the enolate, the PES can illustrate the energy pathway, showing whether the process is concerted or stepwise. iupac.org
Contour maps of PESs can be generated by plotting energy as a function of two or three geometric variables, such as dihedral angles or bond distances. iupac.orgresearchgate.net These maps reveal the energetically easiest route from reactants to products, known as the potential-energy profile. iupac.org Studies on related systems demonstrate that DFT calculations are commonly employed to generate these surfaces, which can then be used to rationalize conformational preferences and reaction outcomes. researchgate.netresearchgate.net For open-shell systems, specialized methods like the Lagrange-based Grassmann interpolation (G-Int) can be used to map spin contamination-free potential energy surfaces. rsc.org
Table 1: Key Concepts in Potential Energy Surface (PES) Mapping
| Concept | Description | Relevance to this compound |
|---|---|---|
| Stationary Points | Points on the PES where the net force on all atoms is zero. These include minima (stable species) and saddle points (transition states). | Identifies the stable conformations of the enolate and the transition structures for its reactions (e.g., alkylation, aldol addition). |
| Reaction Coordinate | The path of minimum energy on the PES that connects reactants to products via a transition state. iupac.org | Defines the most likely mechanism for reactions, such as C-alkylation versus O-alkylation. |
| Energy Barriers | The energy difference between the reactants and the transition state (activation energy). | Determines the rate of a reaction; a higher barrier means a slower reaction. Can be used to predict kinetic vs. thermodynamic product formation. libretexts.org |
Transition State Characterization
A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. longdom.org Characterizing the transition state is fundamental to understanding reaction kinetics and selectivity. Computational chemistry provides powerful tools to locate and analyze the geometry and energy of transition states in reactions involving this compound.
Methods such as DFT (e.g., B3LYP functional) and Møller-Plesset perturbation theory (MP2) are used to optimize transition state geometries. asianpubs.orgscispace.com A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For reactions like the aldol addition, stereochemical outcomes are often rationalized using transition state models. The Zimmerman-Traxler model, for example, proposes a chair-like six-membered transition state involving the enolate, a metal cation (like Li+), and an aldehyde. youtube.commakingmolecules.com The relative orientation of substituents on this ring determines the stereochemistry (syn or anti) of the product. youtube.com Similarly, the Ireland model is used to predict the stereochemistry of enolate formation from esters and amides, postulating a six-membered cyclic transition state. makingmolecules.combham.ac.uk While these models are useful, they can be oversimplifications, as organolithium species often exist as complex oligomers in solution. bham.ac.uk
Computational studies on related systems have shown that non-covalent interactions within the transition state, such as hydrogen bonding, can be vital for inducing selectivity in catalyzed reactions. nih.govacs.org For instance, the proton transfer during enolate formation can proceed through an asynchronous transition state where the developing negative charge is localized on the carbon atom. acs.org
Solvent Effects in Computational Models
Solvents can significantly influence the structure, stability, and reactivity of enolates like this compound. ubc.ca Computational models must account for these effects to provide accurate predictions. Two main approaches are used: implicit and explicit solvent models.
Implicit (Continuum) Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric are calculated. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the specific, short-range interactions between the solute and solvent molecules, such as hydrogen bonding, to be modeled directly. This method is more computationally intensive but can provide a more detailed and accurate picture, especially when specific solute-solvent interactions are critical. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed, where the solute and a few key solvent molecules are treated with quantum mechanics, and the rest of the solvent is treated with classical molecular mechanics.
For this compound and other enolates, the choice of solvent affects reactivity. ubc.ca
Weakly coordinating solvents (e.g., Tetrahydrofuran (B95107) - THF) favor C-alkylation. In such solvents, enolates often exist as aggregates (e.g., tetramers with lithium counterions), where the oxygen atom is sterically hindered and strongly bound within the aggregate core, leaving the carbon atom more exposed and reactive. ubc.ca
Strongly coordinating polar aprotic solvents (e.g., DMSO, HMPA) favor O-alkylation. These solvents break up the enolate aggregates into monomers and solvate the metal cation, leading to a "naked" enolate where the more electronegative oxygen atom is more exposed and reactive. ubc.ca
Computational models can simulate these scenarios to predict how solvent choice will direct the outcome of a reaction.
Intermolecular Interactions and Non-Covalent Bonding
Non-covalent interactions are attractive or repulsive forces between molecules (or parts of the same molecule) that are weaker than covalent bonds. numberanalytics.comwikipedia.org These interactions, including hydrogen bonds, dipole-dipole forces, and van der Waals forces, are critical in determining the structure and reactivity of this compound systems, especially in solution and in the solid state. wikipedia.orgopenstax.org
The this compound anion is a delocalized system with significant negative charge on the two oxygen atoms. acs.org This charge distribution facilitates several types of non-covalent interactions:
Ionic/Ion-Dipole Interactions: The most significant interaction is the electrostatic attraction between the enolate anion and its metal counterion (e.g., Li+, Na+, K+). fiveable.me The nature of the counterion influences the enolate's aggregation state, geometry, and reactivity. libretexts.orgrsc.org Smaller, harder cations like Li+ form stronger, more covalent bonds with the enolate oxygen, which can favor the formation of kinetic products. libretexts.org
Hydrogen Bonding: The oxygen atoms of the enolate are strong hydrogen bond acceptors. In protic solvents or in the presence of other H-bond donors (like in bifunctional catalysts), hydrogen bonding can stabilize the enolate and influence its reactivity. mdpi.comlibretexts.org
π-Effects: The delocalized π-system of the enolate can participate in π-π stacking with other aromatic systems or cation-π interactions. numberanalytics.com
In the context of catalysis, non-covalent interactions are exploited to control stereoselectivity. For example, chiral reagents can form well-defined aggregates with lithium enolates through non-covalent interactions, creating a chiral environment that directs asymmetric bond formation. acs.org Theoretical studies of organocatalysis have highlighted the importance of multiple non-covalent interactions, such as C-H···O and C-H···π bonds between the catalyst, the enolate, and the electrophile, in stabilizing the transition state and inducing high enantioselectivity. nih.govmdpi.com
Table 2: Types of Non-Covalent Interactions in this compound Systems
| Interaction Type | Description | Example |
|---|---|---|
| Ion-Dipole | Electrostatic attraction between the enolate anion and a polar molecule. | Interaction between the enolate oxygen atoms and polar solvent molecules like DMSO. ubc.ca |
| Hydrogen Bonding | Attraction between an H-atom bonded to an electronegative atom (N, O) and an electron pair on the enolate oxygen. openstax.org | Interaction with protic solvents (e.g., ethanol) or with a bifunctional thiourea (B124793) catalyst. libretexts.orgmdpi.com |
| van der Waals Forces | Weak forces arising from temporary and induced dipoles, including London dispersion forces. numberanalytics.com | General cohesive forces that help stabilize enolate aggregates in non-polar solvents. |
| Cation-π Interaction | Electrostatic attraction between a cation (e.g., the metal counterion) and the electron-rich π-system of the enolate or an aromatic substrate. numberanalytics.com | Potential interaction in metal-catalyzed reactions involving aromatic substrates. |
Advanced Characterization Methodologies in 4 Oxopent 2 En 2 Olate Research
Spectroscopic Techniques for Structural Elucidation and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of diamagnetic 4-oxopent-2-en-2-olate complexes in solution. ¹H and ¹³C NMR are particularly informative for tracking the coordination of the ligand to a metal center. The free ligand, acetylacetone (B45752), exists in a keto-enol tautomeric equilibrium. magritek.com Upon deprotonation and coordination to a diamagnetic metal ion, the resulting complex typically exhibits sharp NMR signals corresponding to the symmetric enolate form.
The ¹H NMR spectrum of a diamagnetic metal-acetylacetonate complex, such as that of Al(acac)₃ or Co(acac)₃, shows distinct resonances for the methyl (CH₃) and methine (CH) protons. magritek.com For instance, in a silver(I) acetylacetonate (B107027) complex, the methyl protons appear at approximately δ 1.98 ppm and the methine proton at δ 5.52 ppm in deuterated chloroform. vulcanchem.com Coordination to a metal ion generally leads to shifts in these resonances compared to the free enol ligand, providing evidence of complex formation.
For paramagnetic complexes, such as Tris(acetylacetonato)titanium(III) (Ti(acac)₃), the presence of unpaired electrons on the metal center causes large shifts and significant broadening of the NMR signals due to hyperfine interactions. wikipedia.org For example, the methyl proton signal in Ti(acac)₃ is observed at 60 ppm upfield from TMS, a phenomenon known as a contact shift. wikipedia.org While these spectra are more complex to interpret, they provide valuable insight into the magnetic properties and electronic structure of the complex. magritek.com
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Notes |
|---|---|---|---|---|
| Silver(1+) this compound | ¹H | 1.98 (CH₃) | CDCl₃ | Represents a typical diamagnetic complex. vulcanchem.com |
| Silver(1+) this compound | ¹H | 5.52 (CH) | CDCl₃ | Downfield shift of the methine proton upon coordination. vulcanchem.com |
| Tris(acetylacetonato)titanium(III) | ¹H | ~ -60 (relative to TMS) | Not specified | Paramagnetic complex exhibiting a large upfield contact shift. wikipedia.org |
| Tris(acetylacetonato)cobalt(III) | ¹H | 2.21 (CH₃), 5.53 (CH) | CDCl₃ | Diamagnetic low-spin d⁶ complex with sharp signals. magritek.com |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the coordination mode of the this compound ligand. The spectra of metal acetylacetonates (B15086760) are characterized by strong absorption bands associated with the delocalized π-system of the chelate ring. acs.org
The most prominent bands in the IR spectrum are typically found in the 1500–1600 cm⁻¹ region and are assigned to the coupled C=O and C=C stretching vibrations. vulcanchem.com For example, in silver(I) acetylacetonate, strong bands appear at 1575 cm⁻¹ and 1520 cm⁻¹. vulcanchem.com The positions of these bands are sensitive to the nature of the central metal ion. Coordination to a metal ion typically lowers the frequency of the C=O stretching vibration compared to free acetylacetone, indicating a weakening of the carbonyl bond and delocalization of electron density within the chelate ring. jlu.edu.cn
The lower frequency region of the spectrum (below 700 cm⁻¹) is also of significant interest, as it contains vibrations associated with the metal-oxygen (M-O) bonds and ring deformation modes. acs.org These bands are a direct probe of the metal-ligand interaction. Studies on rare earth acetylacetonates have shown that M-O stretching frequencies, found around 400-420 cm⁻¹, change periodically with the atomic number of the lanthanide, reflecting changes in ionic radius and bond strength. jlu.edu.cn Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to provide precise assignments for the observed vibrational modes. nih.govru.nl
| Complex Type | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|---|
| Metal Acetylacetonates | ν(C=O) + ν(C=C) | 1500 - 1600 | Indicates coordinated, delocalized enolate ligand. Sensitive to the metal ion. vulcanchem.comacs.org |
| Holmium(III) Acetylacetonate | CH₃ rock + C-CH₃ stretch | 1030 | Characteristic ligand backbone vibration. ru.nl |
| First-Row Transition Metal Acetylacetonates | ν(M-O) + Ring Deformations | < 700 | Directly probes the metal-ligand bond strength and coordination geometry. acs.orgnih.gov |
| Rare Earth Acetylacetonates | ν(M-O) symmetric/asymmetric | 400 - 420 | Frequencies are sensitive to the specific lanthanide ion. jlu.edu.cn |
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is used to study the effects of conjugation and coordination in this compound complexes. The acetylacetonate ligand itself possesses chromophores, and its coordination to a metal center can give rise to new electronic transitions. The spectra typically exhibit intense absorptions in the UV region corresponding to ligand-based π→π* transitions. masterorganicchemistry.com For instance, when the C=O group is in conjugation with a C=C bond, the absorption maximum moves to a longer wavelength compared to isolated chromophores. masterorganicchemistry.com
In transition metal complexes, additional, often weaker, absorptions corresponding to d-d transitions can be observed in the visible region, which are responsible for the characteristic colors of many of these compounds. msu.edu For example, the blue color of copper(II) acetylacetonate arises from such transitions. The energy of these transitions is highly dependent on the coordination environment and geometry of the metal ion. Solvatochromism, the change in color with solvent, can be pronounced for these complexes, reflecting the interaction of solvent molecules with the metal center. diva-portal.org
Luminescence spectroscopy is a particularly sensitive technique for studying the complexes of lanthanide ions, such as europium(III). The acetylacetonate ligand can act as an "antenna," absorbing UV radiation and efficiently transferring the energy to the metal center, which then emits light at its own characteristic wavelengths (luminescence). This phenomenon is utilized in various applications, and studies at interfaces have shown that the vibrational spectra of species like Eu(acac)₃ are dependent on pH and concentration. digitellinc.com
| Complex/System | Transition Type | Approximate λmax (nm) | Notes |
|---|---|---|---|
| Conjugated Enone (general) | π→π | ~220 - 250 | High-intensity absorption due to the conjugated system of the ligand. masterorganicchemistry.com |
| Saturated Ketone (for comparison) | n→π | ~270 - 300 | Lower intensity, formally forbidden transition. masterorganicchemistry.com |
| Copper(II) Acetylacetonate | d-d | ~500 - 700 | Responsible for the blue/green color of the complex. The exact position is solvent-dependent. msu.edudiva-portal.org |
| Europium(III) Acetylacetonate | Ligand-to-Metal Energy Transfer | Emission in visible region | The ligand absorbs UV light and sensitizes the characteristic red luminescence of Eu(III). digitellinc.com |
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound complexes and for investigating their fragmentation behavior. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. ESI is particularly useful for analyzing charged complexes generated in solution, such as [Ho(acac)₂(H₂O)]⁺, allowing for the identification of different species present in a sample. rsc.org
Under mass spectrometric conditions, metal acetylacetonates undergo characteristic fragmentation, often involving the sequential loss of ligands or parts of the ligand. For example, the EI mass spectrum of copper(II) acetylacetonate shows a molecular ion peak and significant fragment ions corresponding to the loss of one acetylacetonate radical. nist.gov Studies on the fragmentation of Ni(acac)₂ and Co(acac)₂ induced by low-energy electrons show that the parent molecular anion and the [acac]⁻ fragment are the most dominant species detected. acs.org The fragmentation patterns can provide clues about the relative strengths of the bonds within the complex. nih.gov Temperature-programmed desorption coupled with mass spectrometry (TPD-GCMS) has been used to study complexes immobilized on surfaces, where fragment ions at m/z 100 (acac⁺), 85 (acac⁺ - CH₃), and 43 (CH₃CO⁺) are characteristic of the acetylacetonate ligand. utl.pt
| Precursor Complex | Ionization Method | Key Fragment (m/z) | Inferred Identity |
|---|---|---|---|
| M(acac)₂ (e.g., M=Cu, Ni, Co) | Electron Ionization / Dissociative Electron Attachment | [M(acac)]⁺ or [M(acac)]⁻ | Loss of one acac ligand. nist.govacs.org |
| M(acac)ₓ on a surface | TPD-GCMS | 100 | Acetylacetonate molecular ion (acac⁺). utl.pt |
| M(acac)ₓ on a surface | TPD-GCMS | 85 | [acac - CH₃]⁺. utl.pt |
| M(acac)ₓ on a surface | TPD-GCMS | 43 | Acetyl cation [CH₃CO]⁺. utl.pt |
| Ho(acac)₃ in solution | Electrospray Ionization (ESI) | 363, 381, 395 | [Ho(acac)₂]⁺, [Ho(acac)₂(H₂O)]⁺, [Ho(acac)₂(CH₃OH)]⁺. rsc.org |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique exclusively for studying species with unpaired electrons. It is therefore highly valuable for characterizing paramagnetic this compound complexes, such as those of Cu(II), Mn(II), Mn(III), Cr(III), and Ti(III). wikipedia.orgresearchgate.net The EPR spectrum provides detailed information about the electronic structure and the local environment of the metal ion. researchgate.net
Copper(II) acetylacetonate, [Cu(acac)₂], is a classic system studied by EPR. acs.org As a d⁹ complex, it has one unpaired electron. Its frozen-solution EPR spectra are characterized by spin Hamiltonian parameters: the g-tensor and the copper hyperfine coupling tensor (A). These parameters are sensitive to the coordination geometry. rsc.org For instance, the axial coordination of solvent molecules like pyridine (B92270) or water to the copper center causes measurable changes in the g and A values. diva-portal.orgrsc.orgresearchgate.net The spectra often show rhombic symmetry, consistent with the D₂h molecular structure, and must be analyzed considering the two natural isotopes of copper (⁶³Cu and ⁶⁵Cu). acs.org Advanced techniques like Electron Nuclear Double Resonance (ENDOR) can provide further detail on the interactions with ligand nuclei. rsc.org
| Complex/System | EPR Parameter | Typical Value | Information Gained |
|---|---|---|---|
| [Cu(acac)₂] | g-values (gₓ, gᵧ, g₂) | g₂ ~2.25, gₓ, gᵧ ~2.05 | Reflects the electronic environment and geometry of the Cu(II) center. acs.orgresearchgate.net |
| [Cu(acac)₂] | Hyperfine Coupling (A₂) | ~160-190 x 10⁻⁴ cm⁻¹ | Measures the interaction between the electron spin and the copper nuclear spin; sensitive to covalency and coordination. rsc.org |
| [Cu(acac)₂] in coordinating solvents | g₂ and A₂ | Values change upon axial ligation | Indicates solvent coordination to the metal center, forming five- or six-coordinate adducts. rsc.orgresearchgate.net |
| [Cu(acac)₂] encapsulated in SWCNTs | Line shape / g-tensor | Changes compared to bulk | Probes the orientation and interaction of the complex within the nanotube. acs.org |
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of metal atoms in any state of matter. nih.govgoogle.com By tuning the X-ray energy to a core-level absorption edge of the metal (e.g., L-edge for transition metals) or the ligand atoms (e.g., O or C K-edge), detailed information can be obtained. nih.govacs.org
L-edge XAS of 3d transition metals involves the excitation of a 2p electron to unoccupied 3d orbitals (2p→3d transitions). The resulting spectra are highly sensitive to the metal's oxidation state, spin state, and the symmetry of the ligand field. nih.gov For example, a distinct energy shift in the Mn L-edge is observed between Mn(II)(acac)₂ and Mn(III)(acac)₃, directly reflecting the change in oxidation state. rsc.org The fine structure of the L-edge spectrum, which arises from multiplet effects, provides a fingerprint of the d-electron configuration and the strength of the ligand field. helmholtz-berlin.de
By probing the oxygen K-edge, one gains complementary information about the ligand's electronic structure and its covalent interaction with the metal. The pre-edge features in O K-edge spectra correspond to transitions into unoccupied molecular orbitals with mixed metal 3d and oxygen 2p character, providing a direct measure of metal-ligand covalency. nih.govacs.org Combining experimental XAS with theoretical calculations, such as Density Functional Theory (DFT) or multiplet theory, is crucial for a complete and unambiguous interpretation of the spectra. nih.govnih.govrsc.org
| Complex Series | Absorption Edge | Information Obtained |
|---|---|---|
| Mn(acac)₂ vs. Mn(acac)₃ | Mn L-edge | Determination of metal oxidation state (II vs. III) and spin state (high-spin). rsc.org |
| Cr(acac)₃ | Cr L-edge | Probes the d³ electronic configuration and octahedral ligand field splitting. nih.govhelmholtz-berlin.de |
| Mn(acac)ₙ⁺ (n=1-3) | O K-edge | Provides insight into the ligand electronic structure and the degree of metal-ligand orbital mixing (covalency). nih.govacs.org |
| General M(acac)ₓ | Metal L-edge Branching Ratio | Sensitive to the spin state of the metal center. nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Diffraction Methods for Solid-State Structures
Diffraction methods are indispensable for elucidating the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the pattern of scattered X-rays, researchers can determine atomic positions, bond lengths, and bond angles with high precision.
Research findings have demonstrated the versatility of the this compound ligand in forming complexes with diverse geometries. For instance, crystallographic studies of Nickel(II) and Copper(II) complexes reveal a square planar coordination environment. researchgate.net In the dihydrate form of Nickel(II) acetylacetonate, the axial Ni–O bonds are observed to be longer than the equatorial bonds. vulcanchem.com In contrast, a distorted octahedral geometry is common for complexes with larger metal ions like Bismuth(III). vulcanchem.com More complex structures, such as binuclear species with bridging ligands, have been identified in cerium(III) complexes. researchgate.net
The detailed structural parameters obtained from SXRD are presented below.
Table 1: Selected Crystallographic Data for this compound Derivatives and Complexes
| Compound | Crystal System | Space Group | Cell Parameters | Reference |
|---|---|---|---|---|
| Ni(II) complex with 1,2-bis(5,5,5-trifluoro-4-oxopent-2-en-2-amino)benzene | Monoclinic | P21/n | a = 17.292(5) Å, b = 22.370(5) Å, c = 19.658(6) Å, β = 90.07(2)° | researchgate.net |
| Pd(II) complex with 1,2-bis(5,5,5-trifluoro-4-oxopent-2-en-2-amino)benzene | Triclinic | P1̄ | a = 12.207(3) Å, b = 13.019() Å, c = 13.011(6) Å, α = 82.87(4)°, β = 83.55(3)°, γ = 70.91(3)° | researchgate.net |
| Cu(II) complex with 1,2-bis(5,5,5-trifluoro-4-oxopent-2-en-2-amino)benzene | Monoclinic | P21/n | a = 16.521(9) Å, b = 20.381(5) Å, c = 12.758(6)°, β = 93.22(6)° | researchgate.net |
| (Z)-4-(4-oxopent-2-en-2-ylamino)benzenesulfonamide | Orthorhombic | Pbca | a = 10.1973(3) Å, b = 9.9487(4) Å, c = 23.1332(8) Å | researchgate.net |
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. Since the crystallites in a powder sample are randomly oriented, the diffraction pattern consists of a series of concentric cones of diffraction rather than discrete spots. researchgate.net This pattern is characteristic of the crystalline phases present in the sample, making PXRD an essential tool for phase identification and the assessment of sample purity and crystallinity. researchgate.net
In the context of this compound research, PXRD is frequently employed to confirm the identity of newly synthesized materials and to study their transformations. ucj.org.ua For example, PXRD has been used to track the solid-state products formed during the thermal decomposition of calcium bis(acetylacetonate). srce.hr The analysis confirmed the initial formation of calcium carbonate (calcite) at intermediate temperatures, followed by its conversion to calcium oxide at higher temperatures. srce.hr For more detailed analysis, high-resolution synchrotron PXRD can be utilized to detect minor crystalline impurities or phases within a sample.
Single-Crystal X-ray Diffraction (SXRD) for Molecular Structure and Crystal Packing
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. wikipedia.orgetamu.edu These methods are vital for determining the thermal stability, decomposition pathways, and phase transitions of this compound complexes.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is particularly useful for determining the thermal stability of a compound and for elucidating the mechanisms of its decomposition. etamu.edu A TGA curve plots mass percentage against temperature, with each step in the curve representing a mass loss event, such as the release of solvent molecules or the decomposition of ligands. etamu.edu
Studies on metal acetylacetonate complexes reveal distinct, multi-step decomposition profiles. The thermal decomposition of calcium bis(acetylacetonate) n-hydrate, for example, occurs in several stages: an initial loss of adsorbed water (46–105°C), followed by the release of coordinated water (105–175°C), and then a two-step decomposition of the acetylacetonate ligand between 175°C and 635°C. srce.hr Similarly, Hafnium(IV) acetylacetonate begins to evaporate around 190°C and undergoes thermal decomposition between 245°C and 580°C, ultimately yielding hafnium dioxide (HfO2) as the solid residue. asianpubs.org
Table 2: Thermal Decomposition Data for Selected Metal Acetylacetonate Complexes from TGA
| Compound | Temperature Range (°C) | Event | Reference |
|---|---|---|---|
| Calcium bis(acetylacetonate) n-hydrate | 46 - 105 | Release of adsorbed water | srce.hr |
| 105 - 175 | Release of coordinated water | srce.hr | |
| 175 - 635 | Decomposition of acetylacetonate ligand | srce.hr | |
| Hafnium(IV) acetylacetonate | ~190 | Start of evaporation | asianpubs.org |
| 245 - 580 | Decomposition to HfO2 | asianpubs.org | |
| Yttrium(III) acetylacetonate | 200 - 550 | Decomposition of acetylacetonate ligand | researchgate.net |
| Copper(II) adenine (B156593) acetylacetonate complex | Not specified | Loss of two acetylacetonato ligands (42.26% mass loss) | researchgate.net |
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is highly sensitive to thermal events such as melting, crystallization, and solid-state phase transitions. wikipedia.org Endothermic processes, like melting, result in an increased heat flow to the sample, while exothermic processes, such as crystallization, lead to a decrease in heat flow. wikipedia.org
In the study of this compound complexes, DSC (or the related technique, Differential Thermal Analysis - DTA) provides valuable information on phase behavior. For Hafnium(IV) acetylacetonate, DTA shows a strong endothermic peak at 194°C, which corresponds to the phase change from solid to gas (evaporation). asianpubs.org This is followed by a broad exothermic curve between 245°C and 580°C, indicating the energy released during the decomposition process. asianpubs.org The thermal analysis of calcium bis(acetylacetonate) n-hydrate shows multiple endothermic events: a peak at 82°C for the loss of adsorbed water, and overlapping peaks at 119°C and 142°C corresponding to the removal of coordinated water molecules. srce.hr Subsequent decomposition events are also observed at higher temperatures. srce.hr
Table 3: Phase Transition Data for Selected Metal Acetylacetonate Complexes from DSC/DTA
| Compound | Temperature (°C) | Observed Event (Peak Type) | Reference |
|---|---|---|---|
| Calcium bis(acetylacetonate) n-hydrate | 82 | Loss of adsorbed water (Endothermic) | srce.hr |
| 119 & 142 | Loss of coordinated water (Endothermic) | srce.hr | |
| 285 & 386 | Decomposition events | srce.hr | |
| Hafnium(IV) acetylacetonate | 194 | Evaporation (Endothermic) | asianpubs.org |
| 245 - 580 | Decomposition (Exothermic) | asianpubs.org |
Applications of 4 Oxopent 2 En 2 Olate in Advanced Materials Science and Engineering
Precursors for Thin Film Deposition Technologies
Metal complexes of 4-oxopent-2-en-2-olate are widely employed as precursors in various vapor deposition techniques to create high-quality thin films of metals and metal oxides. azonano.com Their volatility and thermal stability are key properties that make them suitable for these applications. azonano.comrsc.org
In materials chemistry, metal acetylacetonates (B15086760) are among the most studied complexes for their extensive application as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). rsc.orgresearchgate.net These techniques are foundational in the semiconductor and microelectronics industries for creating precise, uniform thin films. agc-plasma.com The choice of a this compound-based precursor is often due to its favorable thermal characteristics, which include sufficient volatility to be transported in a vapor phase and clean decomposition at specific temperatures, leaving behind the desired material with minimal contamination. rsc.org
For instance, aluminum(III) tris(this compound) is a widely used precursor in Metal-Organic CVD (MOCVD) for depositing aluminum oxide (Al₂O₃) films, which serve as dielectric layers in electronics. strem.com Similarly, iron(III) tris(this compound) is used for depositing iron-containing films in both CVD and ALD processes. The versatility of these precursors is further highlighted by their use in depositing a range of metals, including copper, nickel, and cobalt, often using alcohols as both a solvent and a reducing agent in techniques like Pulsed Spray Evaporation CVD. researchgate.net
While effective in CVD, the use of these precursors in ALD with water as a co-reactant can be challenging due to the kinetic stability of the acetylacetonate (B107027) ligand, sometimes requiring alternative strategies like the use of ozone or ionic liquids to facilitate the deposition at lower temperatures. nsf.gov
Complexes of this compound are instrumental in fabricating functional oxide films, particularly transparent conducting oxides (TCOs) like zinc oxide (ZnO) and indium tin oxide (ITO), which are vital for displays, touch screens, and solar cells. scitechdaily.comispc-conference.org
Zinc Oxide (ZnO) Films: Zinc(II) bis(this compound), often in its hydrated form, is a common, non-toxic precursor for ZnO films. ispc-conference.org High-quality ZnO layers have been grown on sapphire substrates using this precursor via atmospheric pressure MOCVD. researchgate.net Researchers have also used it to create nanoporous ZnO films at room temperature with an atmospheric dielectric barrier discharge (DBD) plasma system, achieving deposition rates of 60 nm/min. ispc-conference.org Furthermore, by using zinc acetylacetonate and indium chloride as precursors in an ultrasonic spray technique, indium-doped ZnO (ZnO:In) films with low electrical resistivity (3.42 × 10⁻³ Ω·cm) and high optical transmittance have been successfully deposited. nih.gov
Indium Oxide (In₂O₃) and Indium Tin Oxide (ITO) Films: Indium(III) tris(this compound) serves as a precursor for both pure indium oxide (In₂O₃) and, more critically, for ITO. sigmaaldrich.com ITO films combine high electrical conductivity with optical transparency, a rare and valuable combination of properties. epfl.ch High-performance ITO nanocrystals have been synthesized using indium acetylacetonate and tin bis(acetylacetonate)dichloride. scitechdaily.com These nanocrystals, when deposited via spin casting, form uniform and dense thin films with excellent conductivity and transparency. scitechdaily.com Atmospheric-pressure CVD using indium acetylacetonate and tin(II) acetylacetonate as source materials has yielded polycrystalline ITO films with resistivities as low as 1.8 x 10⁻⁴ Ω·cm and transmittance over 90%. kyoto-u.ac.jp
Table 1: Properties of Functional Oxide Films Derived from this compound Precursors
| Metal Oxide Film | Metal Precursor(s) | Deposition Method | Key Findings / Properties |
|---|---|---|---|
| ZnO (nanoporous) | Zinc(II) bis(this compound) hydrate | Atmospheric Dielectric Barrier Discharge (DBD) | 300 nm thick nanoporous films deposited at room temperature. ispc-conference.org |
| Indium-doped ZnO (IZO) | Zinc(II) bis(this compound) & Indium(III) chloride | Ultrasonic Chemical Spray | Resistivity of 3.42 × 10⁻³ Ω·cm; 50-70% optical transmittance. nih.gov |
| Indium Tin Oxide (ITO) | Indium(III) tris(this compound) & Tin(II) bis(this compound) | Chemical Vapor Deposition (CVD) | Resistivity of 1.8 x 10⁻⁴ Ω·cm; >90% transmittance. kyoto-u.ac.jp |
| Indium Tin Oxide (ITO) | Indium(III) tris(this compound) & Tin bis(acetylacetonate)dichloride | Solution-based spin casting | Uniform films from ~11 nm nanocrystals, leading to superior transparency and conductivity. scitechdaily.com |
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors
Synthesis of Nanoparticles and Nanomaterials
The thermal properties of this compound complexes make them excellent single-source precursors for the synthesis of a wide variety of nanoparticles and more complex nanostructures. researchgate.net
Metal acetylacetonates are versatile and often economically advantageous precursors for producing phase-pure, nanocrystalline metal oxides. acs.org Various synthesis routes, such as thermal decomposition, solvothermal methods, and hydrolysis, are employed to convert these molecular precursors into solid-state nanoparticles. acs.orgresearchgate.netirb.hr
A general route involves the reaction of a metal acetylacetonate with a high-boiling point reactive solvent, such as benzylamine (B48309) or oleylamine, at elevated temperatures to yield crystalline nanoparticles of iron oxide, indium oxide, gallium oxide, and zinc oxide. acs.org For example, monodisperse magnetite (Fe₃O₄) nanoparticles can be synthesized by the thermal decomposition of iron(III) tris(this compound). Similarly, manganese oxide (MnO) nanoparticles, which have applications in biomedical imaging, are produced through the thermal decomposition of manganese(II) bis(this compound) in a high-boiling point solvent. nih.gov The synthesis can be precisely controlled to tune the resulting nanoparticle size. nih.gov
Researchers have also developed environmentally benign routes, such as the chemical precipitation of manganese(III) tris(this compound) nanoparticles in an aqueous medium, achieving particle diameters of about 146 nm. hep.com.cn The hydrolysis of zinc(II) bis(this compound) has been shown to produce hollow ZnO nanoparticles, demonstrating that the precursor chemistry can direct the formation of complex morphologies. irb.hr
Table 2: Synthesis of Metal Oxide Nanoparticles Using this compound Precursors
| Target Nanoparticle | Metal Precursor | Synthesis Method | Resulting Nanoparticle Size / Morphology |
|---|---|---|---|
| Iron Oxide (γ-Fe₂O₃) | Iron(III) tris(this compound) | Solvothermal (in various solvents) | 6 to 55 nm diameter, shape depends on solvent. researchgate.net |
| Manganese(III) Acetylacetonate | Potassium permanganate (B83412) & Acetylacetone (B45752) | Chemical Precipitation (aqueous) | ~146 nm diameter. hep.com.cn |
| Manganese Oxide (MnO) | Manganese(II) bis(this compound) | Thermal Decomposition (in oleylamine) | Precisely controlled size for biomedical applications. nih.gov |
| Binary Metal Oxides (ZnO, In₂O₃, etc.) | Corresponding Metal Acetylacetonates | Reaction with Benzylamine | Phase-pure, nanocrystalline powders. acs.org |
| Zinc Oxide (ZnO) | Zinc(II) bis(this compound) | Hydrolysis | Hollow particles with wall thickness of 50-55 nm. irb.hr |
Metal complexes of this compound play a crucial role in the catalytic synthesis of various carbon nanostructures, such as carbon nanotubes (CNTs). americanelements.com In these processes, which typically involve high-temperature CVD or pyrolysis, the metal acetylacetonate decomposes to provide both the metal catalyst nanoparticles (e.g., iron, cobalt, nickel) necessary for CNT growth and a source of carbon from the organic ligand. rsc.org
The pyrolysis of iron and manganese acetylacetonates in a sealed tube has been shown to produce unique metal oxide/carbon composites. rsc.org Under these high-pressure conditions, the process can yield not only amorphous carbon and carbon spheres but also CNT-like fiber structures. rsc.org This demonstrates the utility of acetylacetonates as all-in-one precursors for creating hybrid nanomaterials where metal or metal oxide nanoparticles are embedded within a carbon matrix.
Precursors for Metal Oxide Nanoparticles
Polymer Chemistry and Polymer Additives
In the realm of polymer science, metal complexes of this compound are utilized not just as catalysts for polymerization reactions but also as functional additives to modify and enhance polymer properties. researchgate.netsmolecule.com They can act as cross-linking agents and adhesion promoters, improving the mechanical strength and durability of polymer matrices. researchgate.net
Furthermore, certain metal acetylacetonates serve as stabilizers. They have been used to restrict the thermal oxidation of polymers like acrylonitrile (B1666552) and to photostabilize polyvinyl chloride (PVC), thereby extending the service life of these materials. researchgate.net Their application also extends to rubber technology, where they are used in vulcanization processes. hep.com.cnsmolecule.com
Table 3: Compound Names Mentioned in this Article
| Systematic Name | Common Name / Abbreviation | Chemical Formula |
|---|---|---|
| Aluminum(III) tris(this compound) | Aluminum acetylacetonate, Al(acac)₃ | C₁₅H₂₁AlO₆ |
| Iron(III) tris(this compound) | Iron(III) acetylacetonate, Fe(acac)₃ | C₁₅H₂₁FeO₆ |
| Zinc(II) bis(this compound) | Zinc acetylacetonate, Zn(acac)₂ | C₁₀H₁₄O₄Zn |
| Indium(III) tris(this compound) | Indium acetylacetonate, In(acac)₃ | C₁₅H₂₁InO₆ |
| Tin(II) bis(this compound) | Tin(II) acetylacetonate, Sn(acac)₂ | C₁₀H₁₄O₄Sn |
| Manganese(II) bis(this compound) | Manganese(II) acetylacetonate, Mn(acac)₂ | C₁₀H₁₄MnO₄ |
| Manganese(III) tris(this compound) | Manganese(III) acetylacetonate, Mn(acac)₃ | C₁₅H₂₁MnO₆ |
| Copper(II) bis(this compound) | Copper acetylacetonate, Cu(acac)₂ | C₁₀H₁₄CuO₄ |
| Cobalt(II) bis(this compound) | Cobalt acetylacetonate, Co(acac)₂ | C₁₀H₁₄CoO₄ |
Heat Stabilizers in Polymeric Materials
Metal complexes of this compound, particularly calcium bis(this compound), are widely employed as heat stabilizers for halogenated polymers such as polyvinyl chloride (PVC). connectchemicals.comchemball.com The high thermal stability and non-toxic nature of calcium bis(this compound), also known as calcium acetylacetonate (CAA), make it a preferred alternative to lead-based stabilizers. chemball.com
During the processing of polymers like PVC at high temperatures, degradation can occur, leading to the release of hydrochloric acid (HCl). Calcium acetylacetonate functions as an effective heat stabilizer by scavenging this released HCl, which in turn inhibits further degradation of the polymer and extends the material's lifespan. Its application is crucial for maintaining the integrity of the polymer during manufacturing and use. connectchemicals.com
| Property | Value | Reference |
| Compound Name | Calcium bis(this compound) | |
| Synonym | Calcium Acetylacetonate (CAA) | |
| CAS Number | 19372-44-2 | chemball.com |
| Molecular Formula | C₁₀H₁₄CaO₄ | |
| Primary Function | Heat Stabilizer | connectchemicals.com |
| Target Polymer | Halogenated Polymers (e.g., PVC) | connectchemicals.comchemball.com |
| Mechanism | Scavenges hydrochloric acid (HCl) |
Polymerization Initiators and Co-Catalysts
Complexes of this compound are utilized as catalysts, initiators, and co-catalysts in various polymerization reactions. smolecule.comsmolecule.com Their function is to enhance the efficiency of the reaction and influence the properties of the resulting polymer. The specific metal ion and ligands in the complex determine its catalytic activity and the type of polymerization it can facilitate.
For instance, research has demonstrated that calcium bis(this compound) can effectively catalyze the polymerization of styrene. This catalytic action leads to the formation of high molecular weight polystyrene that exhibits improved thermal stability. The versatility of these complexes extends to their use in redox polymerization initiator systems and as co-catalysts in the polymerization of olefins. google.comgoogle.comgoogle.com
Interaction with Polyphenylsilsesquioxane
Recent research has explored the interaction between polyphenylsilsesquioxane (PPSSO) and metal β-diketonate complexes, including a titanium complex of this compound, through mechanochemical activation. mdpi.comresearchgate.netresearchgate.net Specifically, the interaction of PPSSO with dichlorobis-(this compound) titanium (IV) under these conditions has been studied. mdpi.comresearchgate.net
This process involves milling the two components together, which induces a chemical reaction leading to the formation of hybrid materials. mdpi.com The reaction yields two distinct fractions: a toluene-soluble, bright orange powder and a toluene-insoluble, beige powder. mdpi.com Elemental analysis revealed that the resulting silicon-to-titanium (Si/Ti) ratio in the soluble fraction differed significantly from the initial 1:1 ratio, indicating that mechanochemical activation facilitates the incorporation of titanium atoms into the polymer chain, thereby modifying the material's properties. mdpi.com This method presents an efficient, solvent-free approach to synthesizing novel organometallic macromolecular compounds. researchgate.net
| Reactant 1 | Reactant 2 | Activation Method | Key Finding | Reference |
| Polyphenylsilsesquioxane (PPSSO) | Dichlorobis-(this compound) titanium (IV) | Mechanochemical Activation | Formation of toluene-soluble and insoluble hybrid material fractions with altered Si/Ti ratios. | mdpi.com |
Development of Optoelectronic Materials
The unique electronic properties of this compound and its derivatives make them suitable for applications in the development of optoelectronic materials. connectchemicals.com These materials are used in devices that interact with light, such as sensors and displays.
One area of application is in the formation of transparent conductive films and heat-reflecting glass films. connectchemicals.comchemball.com Furthermore, this compound has been investigated as a potential anchoring group for molecular wires to indium tin oxide (ITO) electrodes, a common transparent conductor used in optoelectronic devices. csic.esliverpool.ac.uk While keto-enol tautomerism can present challenges at metal oxide interfaces, the specific binding chemistry of the olate group is being explored for creating stable molecular electronic junctions. csic.es The ability to form stable complexes with a variety of metals, such as palladium, also opens up possibilities for creating materials with specific electronic or catalytic properties for use in advanced devices. molport.com
Emerging Research Frontiers and Future Perspectives
Design of Novel Multi-functional Coordination Polymers
Coordination polymers (CPs), and their subclass metal-organic frameworks (MOFs), represent a significant area of materials research due to their tunable structures and potential for diverse applications. rsc.orgencyclopedia.pub The design of new CPs is a strategic endeavor, often initiated by the synthesis of novel organic ligands to construct unique network topologies. rsc.org The 4-oxopent-2-en-2-olate ligand is a key building block in this field, facilitating the creation of multi-functional materials with tailored properties.
A notable advancement is the use of metal acetylacetonate (B107027) complexes in the synthesis of advanced CPs like zeolitic imidazolate frameworks (ZIFs). For instance, cobalt(II) acetylacetonate serves as a precursor for the eco-friendly synthesis of ZIF-67 nanoparticles under supercritical CO₂ conditions. This method avoids the use of toxic solvents required by other precursors, highlighting a move towards more sustainable manufacturing.
The functionality of these polymers is a direct result of the interplay between the metal node and the organic linkers. By incorporating this compound, researchers can influence properties such as porosity, catalytic activity, and electrochemical performance. rsc.org Future work is directed towards creating CPs with multiple, synergistic functionalities, such as materials that combine catalytic activity with selective gas sorption or luminescence with sensing capabilities. The development of such materials relies on the strategic selection of metal ions and the modification of the primary ligands to achieve complex, pre-designed architectures. encyclopedia.pub For example, CPs designed as anode materials for lithium-ion batteries have shown excellent cycling stability, demonstrating their potential in energy storage applications. rsc.org
Table 1: Examples of Coordination Polymers Incorporating Acetylacetonate Systems
| Precursor/Component | Coordination Polymer Type | Key Feature/Application | Reference |
| Cobalt(II) acetylacetonate | Zeolitic Imidazolate Framework (ZIF-67) | Eco-friendly synthesis, high crystallinity nanoparticles | |
| Dichloro-bis-(this compound) titanium (IV) | Titanium-Polysilsesquioxane Polymer | Mechanochemical synthesis | mdpi.com |
| Copper(II) with custom carboxyl-oxidopyridinium ligand | 1D Chain CP, 3D Supramolecular Structure | Anode material for lithium-ion batteries | rsc.org |
| Zinc(II) ions | General MOFs/Luminescent CPs | Host-guest interactions, chemical sensors | encyclopedia.pub |
Integration into Supramolecular Assemblies
Beyond the rigid framework of coordination polymers, this compound plays a crucial role in the formation of discrete supramolecular assemblies. These structures are built and maintained by weaker, non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. The specific geometry and electronic properties of the metal-acetylacetonate unit can direct the self-assembly process, leading to highly organized and functional architectures.
In another instance, a hafnium acetylacetonate complex has been shown to self-assemble into a supramolecular ionophore. molaid.com This highlights the potential for creating functional systems where the assembly can selectively bind and transport ions. Similarly, binuclear lanthanide complexes featuring bridging ligands alongside β-diketonates like this compound exemplify another form of controlled supramolecular organization. researchgate.net The future in this area lies in programming even more complex assemblies by modifying the peripheral groups on the acetylacetonate ligand to introduce specific recognition sites, thereby enabling the creation of intricate, functional systems for molecular sensing, transport, and catalysis.
Computational-Aided Material Design and Discovery
Computational chemistry has become an indispensable tool in modern materials science, accelerating the design and discovery of new materials with desired properties. google.comnih.gov Methods such as Density Functional Theory (DFT) are routinely used to predict the geometric and electronic structures of complexes containing this compound, providing insights that guide experimental efforts. researchgate.netresearchgate.net
For instance, DFT simulations can verify the planarity and potential for high crystallinity in novel conductive polymers, which are critical factors for achieving high carrier mobility. nih.gov In the study of supramolecular assemblies, computational analysis can identify and quantify the strength of the non-covalent interactions that dictate self-assembly. researchgate.net Natural Bond Orbital (NBO) calculations, for example, have been used to elucidate the nature of unconventional oxygen-oxygen interactions in cobalt(III) complexes containing acetylacetonate, revealing donor-acceptor orbital interactions that contribute to the stability of the dimer. researchgate.net
The future of this field involves a tighter integration of computational screening and experimental synthesis. High-throughput virtual screening of hypothetical structures based on the this compound framework could rapidly identify promising candidates for specific applications, such as catalysis or electronics. By predicting properties like bond energies, reaction barriers, and electronic bandgaps, computational models can significantly reduce the trial-and-error inherent in traditional materials discovery, leading to a more efficient and targeted approach to developing next-generation materials.
Sustainable Synthesis and Catalysis Utilizing this compound Systems
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds and the design of catalytic processes. Systems based on this compound are central to this shift, both in the sustainable preparation of the metal complexes themselves and in their use as catalysts for environmentally benign transformations.
Recent innovations have focused on minimizing waste and energy consumption. Solvent-free synthesis of calcium bis(this compound), for example, has been achieved through mechanochemical methods using ball mills, completely eliminating aqueous waste. Furthermore, the addition of trace amounts of hydrogen peroxide can accelerate the reaction, reducing reaction times significantly without impacting product quality. Another green approach involves the direct reaction of metal hydroxides or oxides with acetylacetone (B45752), often in the absence of an organic solvent, to produce metal acetylacetonates (B15086760) with high yield. google.com
Metal acetylacetonate complexes are also effective catalysts for a range of important industrial reactions, including polymerization and hydroformylation. smolecule.com Copper(II) acetylacetonate, for instance, is a versatile catalyst used in various organic synthesis reactions. ncats.io The future direction is twofold: first, to continue developing greener synthesis routes for these catalysts, such as using biomass-derived feedstocks or chlorine-free reagents; and second, to expand their application in catalytic cycles that are themselves sustainable, such as the conversion of biomass into valuable chemicals or the polymerization of renewable monomers. nih.govresearchgate.net
Table 2: Advances in Sustainable Methods Involving this compound
| Method | Compound/System | Sustainability Advantage | Reference |
| Ball Mill Synthesis | Calcium bis(this compound) | Solvent-free, eliminates aqueous waste | |
| Direct Reaction | Various Metal Acetylacetonates | Avoids use of organic solvents | google.com |
| Supercritical CO₂ | ZIF-67 from Co(acac)₂ | Replaces toxic solvents, eco-friendly | |
| Green Polymerization | PTVDPP-BSz Polymer | Uses chlorine-free and tin-free reagents | nih.gov |
Exploration of New Reactivity and Mechanistic Paradigms
Understanding the fundamental reactivity and reaction mechanisms of this compound complexes is crucial for optimizing existing applications and discovering new ones. Researchers are employing advanced analytical techniques and computational studies to explore novel reaction pathways and intermolecular interactions that were previously overlooked.
One emerging area is the study of reactivity under unconventional conditions. Mechanochemical activation, for instance, involves using mechanical force to induce chemical reactions, and has been used to study the interaction between polymers and titanium acetylacetonate complexes. mdpi.com This approach can lead to different products and reactivity compared to traditional solution-based chemistry.
Advanced spectroscopic techniques are also providing deeper mechanistic insights. Laser flash photolysis has been used to study the excited-state reactivity of related manganese(III) Schiff-base complexes, revealing how axial ligands influence intramolecular electron transfer processes, which is highly relevant for understanding and designing photocatalytic systems. acs.org
Furthermore, detailed computational and experimental work has uncovered new mechanistic paradigms in self-assembly, such as the discovery of stabilizing oxygen-oxygen interactions in cobalt(III) complexes featuring an acetylacetonate coligand. researchgate.net Looking forward, the development of structure-activity relationships (SARs) for reactions involving these complexes, similar to those used in atmospheric chemistry, could provide predictive power for their reactivity in various environments. whiterose.ac.ukcopernicus.org The continued exploration of these fundamental processes will undoubtedly unlock new catalytic activities and guide the rational design of next-generation functional materials.
Q & A
Q. What are the common synthetic routes for preparing 4-oxopent-2-en-2-olate and its metal complexes?
- Methodological Answer : The enolate form of this compound is typically synthesized via deprotonation of diketones (e.g., acetylacetone) using strong bases like sodium hydride or alkoxides. Metal complexes are formed by reacting the enolate with metal salts (e.g., TiCl₄, NdCl₃) in anhydrous solvents such as THF or ethanol. For example, titanium(IV) complexes are synthesized by combining hexachloride salts with the enolate under inert conditions . Key parameters include stoichiometric ratios, solvent polarity, and temperature (often 0–25°C).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
- Methodological Answer :
- Spectroscopy :
- IR : Identifies carbonyl (C=O) and enolate (C-O⁻) stretching vibrations (1650–1750 cm⁻¹ and 1200–1300 cm⁻¹, respectively) .
- NMR : ¹H and ¹³C NMR track ligand coordination shifts (e.g., upfield shifts in β-diketonate protons due to metal binding) .
- Crystallography :
- SHELX suite : For structure refinement, SHELXL is widely used to resolve bond lengths and angles in metal-enolate complexes .
- ORTEP-3/WinGX : Visualizes 3D molecular geometry and thermal ellipsoids .
Q. How does this compound stabilize metal ions in catalytic applications?
- Methodological Answer : The enolate’s bidentate coordination mode (via two oxygen atoms) stabilizes high-oxidation-state metals (e.g., Ti⁴⁺, Nd³⁺) by forming six-membered chelate rings. This enhances catalytic activity in oxidation and polymerization reactions. For example, neodymium complexes show high efficiency in stereospecific polymerizations due to their Lewis acidity and ligand lability .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reaction yields for this compound-mediated catalysis?
- Methodological Answer : Contradictions often arise from solvent polarity, moisture sensitivity, or ligand-to-metal ratios. A systematic approach includes:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to detect intermediates .
- Control Experiments : Compare with analogous ligands (e.g., acetylacetonate derivatives) to isolate steric/electronic effects .
Q. How can computational modeling enhance the understanding of this compound’s electronic structure?
- Methodological Answer :
- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) : Simulate ligand substitution dynamics in solution to explain catalytic turnover rates .
- Charge Density Analysis : Use multipole refinement (via SHELXL) to map electron distribution in crystal structures .
Q. What role does this compound play in modulating stem cell pluripotency?
- Methodological Answer : The compound inhibits protein kinase D (PKD), which regulates cell differentiation pathways. Researchers use:
- In-Vitro Assays : Treat embryonic stem cells with controlled concentrations (1–10 µM) and assess pluripotency markers (Oct4, Nanog) via qPCR .
- Kinase Profiling : Screen against kinase libraries to confirm PKD selectivity .
- Dose-Response Studies : Establish EC₅₀ values and toxicity thresholds (e.g., via MTT assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
